molecular formula C10H12O2 B349260 4-Isopropylbenzoic Acid CAS No. 536-66-3

4-Isopropylbenzoic Acid

Cat. No.: B349260
CAS No.: 536-66-3
M. Wt: 164.20 g/mol
InChI Key: CKMXAIVXVKGGFM-UHFFFAOYSA-N
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Description

P-cumic acid is a cumic acid that consists of benzoic acid substituted by an isopropyl group at position 4. It has a role as a plant metabolite. It is a conjugate acid of a p-cumate.
4-Isopropylbenzoic acid has been reported in Cuminum cyminum, Bridelia retusa, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylbenzoic acid
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InChI

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)
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InChI Key

CKMXAIVXVKGGFM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID6060210
Record name 4-Isopropylbenzoic acid
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Molecular Weight

164.20 g/mol
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Physical Description

Solid
Record name 4-Isopropylbenzoic acid
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Solubility

0.151 mg/mL at 25 °C
Record name 4-Isopropylbenzoic acid
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CAS No.

536-66-3
Record name 4-Isopropylbenzoic acid
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Record name Cumic acid
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Melting Point

117 - 118 °C
Record name 4-Isopropylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to Cumic Acid: Natural Sources, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumic acid, a para-isopropylbenzoic acid, is a naturally occurring monoterpenoid found in various plants, most notably in the seeds of Cuminum cyminum (cumin). This compound has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of cumic acid, including its physicochemical properties, natural distribution, and biosynthetic pathways. It further details experimental protocols for its extraction from natural sources and its microbial production. The guide also summarizes its antifungal efficacy and discusses its mechanism of action, supported by data-driven tables and illustrative diagrams to facilitate understanding and further research in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Cumic acid, systematically known as 4-(1-methylethyl)benzoic acid, is a white crystalline organic compound with the chemical formula C₁₀H₁₂O₂.[1] It is a derivative of benzoic acid with an isopropyl group substituted at the para position. Its presence in various essential oils, particularly from the Apiaceae family, has been well-documented. The growing interest in natural compounds with therapeutic potential has brought cumic acid to the forefront of research, especially for its potent antifungal activity against a range of plant and human pathogens. This guide aims to be a centralized resource for researchers, providing in-depth technical information and actionable protocols.

Physicochemical Properties of Cumic Acid

A thorough understanding of the physicochemical properties of cumic acid is essential for its extraction, purification, and formulation in various applications.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 115-117 °C[1]
Solubility Sparingly soluble in water; Soluble in alcohol and ether[1][2]
CAS Number 536-66-3[1]

Natural Sources and Biosynthesis

Cumic acid is found in a variety of plant species. Its concentration can vary depending on the plant part, geographical location, and harvesting time.

Principal Natural Sources

The most significant natural source of cumic acid is the essential oil of cumin (Cuminum cyminum) seeds.[3][4] It is also found in other plants, including Libocedrus yateensis and Bridelia retusa.[5] The concentration of cumic acid and its immediate precursor, cuminaldehyde, in cumin essential oil can be significant.

Plant SpeciesPlant PartKey Related Compounds and ConcentrationReference
Cuminum cyminum (Cumin)SeedsCuminaldehyde (precursor, up to 50.5%), Cumic Acid (Acidity on the basis of Cuminic Acid: 1%)[6]
Libocedrus yateensis-Presence of 4-isopropylbenzoic acid reported
Bridelia retusa-Presence of this compound reported
Biosynthesis from p-Cymene

In several microorganisms, cumic acid is a key intermediate in the catabolic pathway of p-cymene, a common monoterpene. Bacteria such as Pseudomonas putida and Burkholderia xenovorans can utilize p-cymene as a carbon source, converting it to cumic acid through a series of enzymatic oxidations.[7][8][9] This microbial transformation presents a potential biotechnological route for the production of cumic acid.

The catabolic pathway in Burkholderia xenovorans LB400 involves the following key steps:

  • p-Cymene is oxidized to p-cumic alcohol by p-cymene monooxygenase.

  • p-Cumic alcohol is then dehydrogenated to p-cumic aldehyde .

  • Finally, p-cumic aldehyde is oxidized to cumic acid .

G pCymene p-Cymene pCumicAlcohol p-Cumic Alcohol pCymene->pCumicAlcohol p-cymene monooxygenase pCumicAldehyde p-Cumic Aldehyde pCumicAlcohol->pCumicAldehyde alcohol dehydrogenase CumicAcid Cumic Acid pCumicAldehyde->CumicAcid aldehyde dehydrogenase

Fig. 1: Microbial catabolic pathway of p-cymene to cumic acid.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of cumic acid, as well as its microbial production.

Extraction of Cumic Acid from Cuminum cyminum Seeds

This protocol describes a laboratory-scale method for the extraction and purification of cumic acid from cumin seeds.

G cluster_extraction Extraction cluster_purification Purification start Cumin Seed Powder extraction Methanol Extraction (48h, dark, ambient temp) start->extraction filtration Filtration extraction->filtration evaporation Vacuum Evaporation (40°C) filtration->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract pet_ether Petroleum Ether Wash (to remove non-polar compounds) crude_extract->pet_ether hplc Preparative HPLC pet_ether->hplc pure_cumic_acid Pure Cumic Acid hplc->pure_cumic_acid

Fig. 2: Workflow for the extraction and purification of cumic acid.

Materials and Reagents:

  • Dried cumin seeds

  • Grinder or mill

  • Methanol (analytical grade)

  • Petroleum ether (analytical grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Standard cumic acid for reference

Procedure:

  • Sample Preparation: Grind dried cumin seeds into a fine powder.

  • Extraction: Macerate the cumin seed powder in methanol (e.g., 1:10 w/v) for 48 hours at room temperature in the dark, with occasional agitation.[10]

  • Filtration: Filter the mixture to separate the methanol extract from the solid seed residue.

  • Solvent Evaporation: Concentrate the methanol extract using a rotary evaporator at 40°C to obtain a crude extract.

  • Purification:

    • Wash the crude extract with petroleum ether to remove non-polar compounds like lipids.[10]

    • Further purify the extract using preparative HPLC to isolate cumic acid. The mobile phase and column selection should be optimized based on analytical HPLC analysis.

Quantification of Cumic Acid by GC-MS

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a stock solution of the extracted and purified cumic acid in a suitable solvent (e.g., methanol). Create a series of calibration standards from a certified cumic acid reference standard.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.

    • Column: Use a suitable capillary column (e.g., HP-5MS).

    • Oven Program: A typical temperature program could be: start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Quantification: Identify the cumic acid peak based on its retention time and mass spectrum compared to the standard. Construct a calibration curve by plotting the peak area of the standard against its concentration. Use this curve to determine the concentration of cumic acid in the sample.

Microbial Production of Cumic Acid from p-Cymene

This protocol outlines the cultivation of Burkholderia xenovorans LB400 for the biotransformation of p-cymene to cumic acid.

Materials and Reagents:

  • Burkholderia xenovorans LB400 strain

  • M9 minimal medium

  • Glucose (for initial cell growth)

  • p-Cymene (as the inducing substrate)

  • Incubator shaker

  • Centrifuge

  • Solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Inoculum Preparation: Grow a starter culture of B. xenovorans LB400 in M9 minimal medium supplemented with glucose (e.g., 5 mM) at 30°C with shaking until the exponential growth phase is reached.[11]

  • Induction: Harvest the cells by centrifugation, wash with fresh M9 medium, and resuspend in M9 medium containing p-cymene as the sole carbon source (provided in the vapor phase to avoid toxicity).[11]

  • Fermentation: Incubate the culture at 30°C with shaking for a predetermined period (e.g., 24-48 hours), allowing the bacteria to metabolize the p-cymene.

  • Extraction of Cumic Acid:

    • Separate the bacterial cells from the culture medium by centrifugation.

    • Acidify the supernatant to a low pH (e.g., pH 2) with HCl to protonate the cumic acid.

    • Extract the acidified supernatant with an organic solvent such as ethyl acetate.

    • Dry the organic phase (e.g., with anhydrous sodium sulfate) and evaporate the solvent to obtain crude cumic acid.

  • Purification and Analysis: Purify the crude product using techniques like column chromatography or preparative HPLC. Confirm the identity and purity of the cumic acid using GC-MS or NMR.

Antifungal Activity of Cumic Acid

Cumic acid has demonstrated significant antifungal activity against a broad spectrum of fungal pathogens. Its efficacy is often quantified by the half-maximal effective concentration (EC₅₀).

Fungal SpeciesActivityEC₅₀ (µg/mL)Reference
Fusarium oxysporum f. sp. cucumerinumMycelial Growth Inhibition25.66 ± 3.02[3]
Spore Germination Inhibition15.99 ± 2.19[3]
Colletotrichum lagenariumMycelial Growth Inhibition29.53 ± 3.18[3]
Spore Germination Inhibition18.41 ± 2.78[3]
Fusarium oxysporum f. sp. niveumMycelial Growth Inhibition22.53
Phytophthora capsiciMycelial Growth Inhibition14.54 ± 5.23[1][2]
Zoospore Germination Inhibition6.97 ± 2.82[1][2]
Sclerotinia sclerotiorumMycelial Growth Inhibition7.3
Mechanism of Antifungal Action

The primary mechanism of antifungal action of cumic acid involves the disruption of the fungal cell membrane.[11] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, cumic acid has been shown to interfere with cellular respiration by decreasing ATP content and ATPase activity.[2]

G cluster_cell Fungal Cell membrane Cell Membrane leakage Ion Leakage membrane->leakage Increased Permeability respiration Cellular Respiration atp ATP Synthesis respiration->atp Inhibition atpase ATPase Activity respiration->atpase Inhibition death Cell Death atp->death atpase->death leakage->death cumic_acid Cumic Acid cumic_acid->membrane Disruption cumic_acid->respiration Interference

Fig. 3: Proposed mechanism of antifungal action of cumic acid.

Conclusion and Future Perspectives

Cumic acid is a promising natural compound with significant potential in agriculture and medicine as an antifungal agent. Its well-defined chemical structure, presence in readily available natural sources, and the potential for microbial production make it an attractive candidate for further development. Future research should focus on optimizing extraction and microbial production processes to improve yields and reduce costs. In-depth studies into its molecular targets and signaling pathways in fungal cells will pave the way for the development of novel and effective antifungal therapies. Furthermore, toxicological and preclinical studies are necessary to establish its safety profile for potential pharmaceutical applications. This guide provides a solid foundation for researchers to embark on or advance their investigations into this multifaceted molecule.

References

An In-depth Technical Guide on the Physical and Spectral Data of 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of 4-Isopropylbenzoic acid, also known as cuminic acid. The information is curated for professionals in research and development, offering detailed experimental protocols and data presented for practical application in laboratory and drug development settings.

Chemical Identity and Physical Properties

This compound is an organic compound with the IUPAC name 4-propan-2-ylbenzoic acid.[1][2] It is recognized by its CAS Number 536-66-3.[1][2][3][4][5][6] This compound is a derivative of benzoic acid, where an isopropyl group is substituted at the para position. It is found naturally in some plants and is noted for its biological activities, including antifungal properties and tyrosinase inhibition.[1][7][8]

Table 1: Physical Properties of this compound

PropertyValueReferences
IUPAC Name 4-propan-2-ylbenzoic acid[1][2]
Synonyms Cuminic acid, p-Isopropylbenzoic acid[1][2][6]
CAS Number 536-66-3[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₂O₂[1][2][4][6]
Molecular Weight 164.20 g/mol [1][2][4]
Appearance White crystalline powder[4][5]
Melting Point 115 - 120 °C[1][2][3][4][5]
Boiling Point 271.8 - 272 °C at 760 mmHg[2][5]
Density 1.162 g/cm³[2][5][9]
pKa 4.35 (Predicted)[2][5]
LogP 3.23 - 3.40[1][5]

Table 2: Solubility of this compound

SolventSolubilityReferences
Water 0.151 mg/mL at 25 °C (Slightly soluble)[1][3][10]
Ethanol Soluble[3][4][9][10][11]
Diethyl Ether Soluble[3][10]
Sulfuric Acid Soluble[3]
DMSO 100 mg/mL (with sonication)[7]

Spectral Data

The spectral data are crucial for the structural elucidation and purity assessment of this compound.

Table 3: Summary of Spectral Data for this compound

TechniqueKey FeaturesReferences
¹H NMR Signals corresponding to the isopropyl and aromatic protons are present.[1][12]
IR Spectroscopy A characteristic broad peak around 3000 cm⁻¹ for the O-H stretch of the carboxylic acid is a key feature.[1][13]
Mass Spectrometry The molecular ion peak is observed at m/z = 164.[1][13]
UV-Vis Spectroscopy Absorption maxima are available.[1]
Raman Spectroscopy Spectral data is available.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the physical and spectral data of this compound.

This protocol describes the determination of the melting point range using a standard melting point apparatus.[2][5][14]

  • Sample Preparation: A small amount of dry, finely powdered this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

This method is suitable for determining the boiling point of small quantities of a liquid.[9][12][15]

  • Sample Preparation: A few drops of the liquid sample are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.

  • Heating: The sample is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary.

  • Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

This protocol outlines the preparation of a solid sample for IR analysis.[8][16][17]

  • Sample Preparation: Approximately 1-2 mg of this compound is finely ground in an agate mortar.

  • Mixing: About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar, and the mixture is thoroughly ground to ensure a homogenous dispersion.

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be run for correction.

This protocol provides a general procedure for obtaining a proton NMR spectrum.[4][18]

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Shimming: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

  • Acquisition: The ¹H NMR spectrum is acquired using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

This protocol details the analysis of a volatile compound by GC-MS.[19][20][21]

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL. The solution should be filtered if any particulate matter is present.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is programmed to increase over time to elute the components based on their boiling points and interactions with the stationary phase.

  • Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.

Visualizations of Logical Relationships and Workflows

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Oxidation Process cluster_product Final Product p-Cymene p-Cymene Oxidation Oxidation (e.g., with KMnO₄ or air) p-Cymene->Oxidation Oxidizing Agent 4-Isopropylbenzoic_acid This compound Oxidation->4-Isopropylbenzoic_acid Yields

Figure 1: Synthesis workflow of this compound from p-cymene.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Enzyme) ES_Complex Enzyme-Substrate Complex Tyrosinase->ES_Complex + Substrate Substrate L-DOPA (Substrate) Inhibitor This compound (Non-competitive Inhibitor) Product Dopaquinone (Product) Melanin Melanin Product->Melanin -> Melanin Biosynthesis ES_Complex->Product Catalysis ESI_Complex Enzyme-Substrate-Inhibitor Complex (Inactive) ES_Complex->ESI_Complex + Inhibitor

Figure 2: Mechanism of non-competitive inhibition of tyrosinase.

Antifungal_Activity_Workflow start Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate Wells with Fungal Suspension and Compound start->inoculate prepare_compound Prepare Serial Dilutions of This compound prepare_compound->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe and Record Fungal Growth incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Figure 3: General workflow for antifungal activity testing.

References

An In-depth Technical Guide to the Solubility of 4-Isopropylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isopropylbenzoic acid (also known as cumic acid) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulations, and materials science. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and offers a logical workflow for solvent selection.

Quantitative and Qualitative Solubility of this compound

This compound is a white crystalline solid. Its chemical structure, featuring a carboxylic acid group and an isopropyl group on a benzene ring, dictates its solubility behavior. It is generally characterized as being sparingly soluble in water but soluble in many common organic solvents.

Data Presentation: Solubility Data Summary

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that comprehensive, temperature-dependent solubility data in a wide range of organic solvents is not extensively published in readily accessible literature.

SolventTemperature (°C)SolubilityMolar Solubility (mol/L)Notes
Water 250.151 mg/mL[1]0.00092Sparingly soluble[2][3][4]. Another source reports 152 mg/L[5].
Dimethyl Sulfoxide (DMSO) 25100 mg/mL0.609Requires sonication for dissolution[6].
Ethanol Not SpecifiedSoluble[2]-Specific quantitative data is not available.
Methanol Not SpecifiedGood solubility[7]-Specific quantitative data is not available.
Acetone Not SpecifiedGood solubility[2][7]-Specific quantitative data is not available.
Diethyl Ether Not SpecifiedSoluble-Specific quantitative data is not available.
Sulfuric Acid Not SpecifiedSoluble[8]-Specific quantitative data is not available.
10% DMSO / 90% Corn Oil Not Specified≥ 2.5 mg/mL[6]≥ 0.0152Formulation for in vivo studies.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Not Specified≥ 2.5 mg/mL[6]≥ 0.0152Formulation for in vivo studies.
10% DMSO / 90% (20% SBE-β-CD in saline) Not Specified2.5 mg/mL[6]0.0152Formulation for in vivo studies.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. While specific protocols for this compound are not detailed in the available literature, the following are common and reliable methods used for determining the solubility of carboxylic acids.

a) Isothermal Saturation (Gravimetric Method)

This is a widely used and straightforward method for determining equilibrium solubility.

  • Principle: A saturated solution is prepared by adding an excess amount of the solute to a known volume or mass of the solvent. The system is allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute is then determined by evaporating the solvent from a known amount of the saturated solution and weighing the remaining solid.

  • Detailed Methodology:

    • Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent.

    • Agitate the vial in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution.

    • Transfer the aliquot to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the acid).

    • Weigh the container with the dried solid residue.

    • The solubility is calculated from the mass of the residue and the volume of the solution taken.

b) UV/Vis Spectrophotometry

This method is suitable for compounds that have a chromophore, such as the aromatic ring in this compound.

  • Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, according to the Beer-Lambert law. A calibration curve of absorbance versus concentration is first established.

  • Detailed Methodology:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent.

    • Measure the absorbance of each standard solution at λmax to construct a calibration curve.

    • Prepare a saturated solution as described in the isothermal saturation method.

    • After reaching equilibrium, withdraw an aliquot of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Mandatory Visualization: Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in processes such as synthesis, purification, and formulation. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on desired properties.

Solvent_Selection_Workflow start Define Application Requirements (e.g., High Solubility, Recrystallization, Formulation) solubility_screen Initial Solubility Screening (Qualitative) start->solubility_screen quant_determination Quantitative Solubility Determination (e.g., Gravimetric, Spectroscopic) solubility_screen->quant_determination For promising solvents temp_dependence Investigate Temperature Dependence quant_determination->temp_dependence recrystallization_path Recrystallization temp_dependence->recrystallization_path If solubility significantly increases with temperature high_solubility_path High Solubility Formulation temp_dependence->high_solubility_path If high solubility is achieved at desired temp. solvent_selection Select Optimal Solvent System recrystallization_path->solvent_selection high_solubility_path->solvent_selection final_product Final Process/Formulation solvent_selection->final_product

Caption: Logical workflow for selecting a suitable solvent system for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Characterization of p-Isopropylbenzoic Acid

Introduction

p-Isopropylbenzoic acid, also known as Cuminic Acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. It serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. In the context of drug development, understanding the fundamental physicochemical properties of such molecules is paramount. The melting and boiling points are critical indicators of purity and are essential for process development, formulation, and quality control. This document provides a comprehensive overview of the melting and boiling points of p-isopropylbenzoic acid, detailed experimental protocols for their determination, and a logical workflow for sample purification and analysis.

Physical Properties of p-Isopropylbenzoic Acid

The accurate determination of physical constants is fundamental to the characterization of a chemical substance. The melting and boiling points of p-isopropylbenzoic acid are well-documented.

Data Presentation: Physical Constants

PropertyValueCitations
Melting Point 116-120 °C[1][2][3]
117-118 °C[4][5]
Boiling Point 271.8 °C (at 760 mmHg)[4]
~272 °C[2]
Appearance White crystalline powder[3]
Molecular Weight 164.20 g/mol [4]
Solubility Sparingly soluble in water; Soluble in alcohol[3]

Experimental Protocols

Accurate determination of melting and boiling points requires meticulous experimental technique. The following protocols outline standard laboratory procedures for characterizing a solid organic compound like p-isopropylbenzoic acid.

Sample Purification via Recrystallization

Prior to any physical measurement, ensuring the purity of the sample is critical, as impurities can depress the melting point and widen its range.[6] Recrystallization is the standard method for purifying solid organic compounds.[1][7]

Methodology:

  • Solvent Selection: Choose a suitable solvent in which p-isopropylbenzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Ethanol or aqueous ethanol mixtures are often suitable for benzoic acid derivatives.

  • Dissolution: Place the crude p-isopropylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling, adding more solvent dropwise until the solid completely dissolves.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent, which could affect the melting point measurement. This can be done by air drying or in a vacuum oven.[7]

Melting Point Determination

The melting point is the temperature range over which a solid turns into a liquid. For a pure crystalline solid, this range is typically sharp (0.5-1.0°C).[10]

Methodology (Capillary Method):

  • Sample Preparation: Place a small amount of the dry, purified p-isopropylbenzoic acid on a clean, dry surface. Finely crush the crystals into a powder.[11]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 1-2 mm.[12]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (such as a Mel-Temp or Thiele tube).[10][12] The capillary should be positioned adjacent to a thermometer bulb or the apparatus's temperature sensor.

  • Heating: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point of p-isopropylbenzoic acid (~117°C).

  • Measurement: Decrease the heating rate to approximately 1-2°C per minute.[10] Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample has melted. The melting point is reported as the range T₁ - T₂.[11][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] Since p-isopropylbenzoic acid is a solid at room temperature, its boiling point is determined from a molten sample.

Methodology (Thiele Tube or Aluminum Block Method):

  • Sample Preparation: Place a small amount (a few milliliters) of molten p-isopropylbenzoic acid into a small test tube (fusion tube).[15][16]

  • Capillary Inversion: Take a capillary tube and seal one end using a flame.[17] Place this capillary tube, sealed end up, into the fusion tube containing the sample.

  • Apparatus Setup: Attach the fusion tube to a thermometer. Place this assembly into a Thiele tube containing heating oil or into a hole in an aluminum heating block.[18] The thermometer bulb and the sample should be at the same level.

  • Heating: Heat the apparatus gently. As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.

  • Measurement: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[14] Record the ambient atmospheric pressure as the boiling point is pressure-dependent.[16]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the purification and physicochemical characterization of a solid organic compound such as p-isopropylbenzoic acid.

G Workflow for Purification and Characterization of p-Isopropylbenzoic Acid cluster_purification Purification Stage cluster_characterization Characterization Stage A Crude Sample (p-Isopropylbenzoic Acid) B Recrystallization (Dissolve in min. hot solvent) A->B 1. Select Solvent C Slow Cooling & Crystallization B->C 2. Cool Slowly D Vacuum Filtration (Collect Crystals) C->D 3. Isolate E Wash with Cold Solvent D->E 4. Rinse F Dry Crystals E->F 5. Remove Solvent G Pure, Dry Sample F->G H Melting Point Determination G->H I Boiling Point Determination G->I J Record Melting Range (e.g., 117-118°C) H->J K Record Boiling Point (e.g., 272°C @ 760 mmHg) I->K

Caption: Logical workflow for sample purification and property analysis.

Applications in Drug Development

p-Isopropylbenzoic acid and its derivatives are valuable in medicinal chemistry. As a structural motif, it can be incorporated into larger molecules to modulate properties like lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME). For instance, it is a known raw material in the synthesis of the anti-diabetic drug Nateglinide.[19] The principles of physicochemical characterization detailed here are universally applicable in the rigorous process of drug discovery and development, where purity and identity are non-negotiable.

References

An In-depth Technical Guide to the Molecular Weight of 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 4-Isopropylbenzoic acid, also known as cuminic acid. It covers the theoretical calculation based on its chemical formula and details experimental methodologies for its determination in a laboratory setting. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where precise molecular weight is critical.

Core Properties of this compound

This compound is an organic compound with the chemical formula C₁₀H₁₂O₂.[1][2][3][4][5][6] It is classified as a carboxylic acid and a derivative of benzoic acid, where an isopropyl group is attached to the para (4-position) of the benzene ring.[1][2][3]

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][2][3][5]
Molecular Weight (Calculated) 164.20 g/mol [1][2][3][4][6]
CAS Number 536-66-3[2][3][5][6]
Melting Point 117-120 °C[3][7]
Water Solubility 0.151 mg/mL at 25 °C[8]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₁₀H₁₂O₂.

The calculation is as follows:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 120.11 + 12.096 + 31.998 = 164.204 u

This value is typically expressed in grams per mole ( g/mol ) for macroscopic calculations.

Experimental Determination of Molecular Weight

Several experimental techniques can be employed to determine the molecular weight of this compound. The choice of method often depends on the required accuracy, the amount of sample available, and the nature of the substance.

Titration

Titration is a classic and cost-effective method for determining the equivalent weight of an acidic or basic compound. For a monoprotic acid like this compound, the equivalent weight is equal to its molecular weight.

Experimental Protocol:

  • Preparation of Standardized NaOH Solution: Prepare a sodium hydroxide (NaOH) solution of a known concentration (e.g., 0.1 M) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh a sample of this compound (approximately 0.2 g) and dissolve it in a suitable solvent, such as ethanol, as it has limited solubility in water.[1][7]

  • Titration Setup: Add a few drops of a suitable indicator, such as phenolphthalein, to the dissolved this compound solution.[1]

  • Titration Process: Titrate the this compound solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent faint pink color.[1]

  • Calculation: The molecular weight (MW) can be calculated using the following formula:

    MW = (mass of acid in g × 1) / (volume of NaOH in L × Molarity of NaOH)

    (Assuming a 1:1 molar ratio for the reaction between the monoprotic acid and NaOH)

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides a highly accurate determination of the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak in the mass spectrum with the highest m/z value typically corresponds to the molecular ion (M+ or M-), from which the molecular weight can be directly determined.

Freezing Point Depression

Freezing point depression is a colligative property that can be used to determine the molar mass of a solute. The principle is that the freezing point of a solvent is lowered when a solute is dissolved in it, and the extent of this depression is proportional to the molality of the solution.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble and for which the cryoscopic constant (Kf) is known. Camphor or cyclohexane are common choices in educational settings.

  • Determine the Freezing Point of the Pure Solvent: Carefully measure the freezing point of a known mass of the pure solvent.

  • Prepare the Solution: Accurately weigh a known amount of this compound and dissolve it in the previously used solvent.

  • Determine the Freezing Point of the Solution: Measure the freezing point of the prepared solution.

  • Calculation: The molecular weight (MW) of the solute can be calculated using the following formula:

    ΔTf = Kf × m

    where:

    • ΔTf is the freezing point depression (Freezing point of pure solvent - Freezing point of solution)

    • Kf is the cryoscopic constant of the solvent

    • m is the molality of the solution (moles of solute / kg of solvent)

    By rearranging the formula, the moles of solute can be determined, and subsequently, the molecular weight (mass of solute / moles of solute).

Logical Workflow for Molecular Weight Determination

The following diagram illustrates a logical workflow for determining the molecular weight of this compound, from initial characterization to experimental verification.

MolecularWeightDetermination cluster_theoretical Theoretical Approach cluster_experimental Experimental Verification cluster_comparison Analysis A Obtain Chemical Formula (C₁₀H₁₂O₂) B Sum Atomic Weights of C, H, and O A->B C Calculate Theoretical Molecular Weight (164.20 g/mol) B->C J Compare Theoretical and Experimental Values C->J D Select Experimental Method E Titration D->E F Mass Spectrometry D->F G Freezing Point Depression D->G H Perform Experiment and Collect Data E->H F->H G->H I Calculate Experimental Molecular Weight H->I I->J K Assess Purity and Confirm Identity J->K

Workflow for Molecular Weight Determination of this compound.

References

The Natural Occurrence of 4-Isopropylbenzoic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Isopropylbenzoic acid, also known as cuminic acid, is an aromatic monoterpenoid naturally present in various plants. This compound and its derivatives are of significant interest to the scientific community due to their wide range of biological activities, including notable antifungal properties. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, with a focus on quantitative data, experimental protocols for its analysis, and its biosynthetic origins.

Natural Occurrence and Quantitative Data

This compound has been identified as a metabolite in several plant species. The most well-documented sources are Cumin (Cuminum cyminum) and Bridelia retusa. While its presence is confirmed in these species, the concentration can vary significantly based on the specific plant part, geographical origin, and the extraction and analytical methods employed.

A study focusing on the volatile oil of Cuminum cyminum seeds revealed that after fractionation by silica gel column chromatography, one particular fraction (VO-1) was exceptionally rich in cuminic acid, comprising 97.9% of this fraction. Other analyses of cumin seed essential oil have reported acidity levels, attributed to cuminic acid, ranging from 0.36% to 1.8%.[1]

Table 1: Quantitative Occurrence of this compound in Cuminum cyminum

Plant MaterialExtraction MethodAnalytical MethodFractionConcentration (%)Reference
Cumin (Cuminum cyminum) SeedsVolatile Oil Extraction, Silica Gel Column ChromatographyGC-MSVO-197.9[2]
Cumin (Cuminum cyminum) Seed Essential OilNot SpecifiedTitration (Acidity)Whole Oil0.36 - 1.8[1]

Biosynthesis of this compound

This compound is an aromatic monoterpenoid, and its biosynthesis is rooted in the broader isoprenoid pathway in plants. Isoprenoids are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

Monoterpenes are typically derived from the MEP pathway. The biosynthesis of this compound likely proceeds through the formation of geranyl diphosphate (GPP) from IPP and DMAPP. GPP then undergoes a series of cyclizations and subsequent oxidation reactions to form the aromatic ring and the carboxylic acid group. The final steps likely involve the oxidation of p-cymene or a related monoterpene.

Biosynthesis of this compound cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Monoterpene Monoterpene Biosynthesis Pyruvate Pyruvate G3P Glyceraldehyde -3-Phosphate Pyruvate->G3P DXS DXP 1-deoxy-D-xylulose 5-phosphate MEP 2-C-methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP ... Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP ... DMAPP DMAPP IPP->DMAPP IDI GPP Geranyl Diphosphate (GPP) IPP_DMAPP_merge->GPP GPPS Monoterpene_Synthases Monoterpene Synthases GPP->Monoterpene_Synthases TPS p_Cymene p-Cymene Monoterpene_Synthases->p_Cymene Cyclization/ Aromatization Cuminaldehyde Cuminaldehyde p_Cymene->Cuminaldehyde Oxidation Cuminic_Acid This compound (Cuminic Acid) Cuminaldehyde->Cuminic_Acid Oxidation Experimental Workflow Start Plant Material Collection (e.g., Cuminum cyminum seeds) Drying Drying and Grinding Start->Drying Extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) Drying->Extraction Purification Purification/Fractionation (e.g., Solid-Phase Extraction, Column Chromatography) Extraction->Purification Analysis Chromatographic Analysis Purification->Analysis GCMS GC-MS Analysis->GCMS Volatile Compounds HPLC HPLC-UV/DAD Analysis->HPLC Non-volatile Compounds Identification Compound Identification (Mass Spectra, Retention Time) GCMS->Identification HPLC->Identification Quantification Quantification (Calibration Curve) Identification->Quantification End Data Reporting Quantification->End

References

An In-depth Technical Guide on the Biological Activity of 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzoic acid, also known as cuminic acid, is an aromatic monoterpenoid found in various plants, notably in the stem bark of Bridelia retusa and the seeds of Cuminum cyminum (cumin).[1][2][3] This compound has garnered significant interest within the scientific community for its diverse biological activities, particularly its potent antifungal properties and its specific mode of enzyme inhibition. Its potential applications range from agricultural fungicides to therapeutic agents, making it a subject of ongoing research and development.

This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antifungal and enzyme-inhibiting effects. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its properties.

Antifungal Activity

This compound has demonstrated significant antifungal activity against a broad spectrum of plant pathogenic fungi. Its efficacy has been quantified through various in vitro and in vivo studies, highlighting its potential as a natural alternative to synthetic fungicides.

Quantitative Antifungal Data

The antifungal potency of this compound has been determined against several fungal species, with EC50 values (the concentration that causes 50% of the maximum effect) for mycelial growth inhibition and zoospore germination being key metrics.

Fungal SpeciesAssay TypeMean EC50 (µg/mL)Reference
Valsa mali (7 strains)Mycelial Growth Inhibition4.956 ± 0.281[4]
Fusarium oxysporum f. sp. niveumMycelial Growth Inhibition22.53[5]
Phytophthora capsici (54 isolates)Mycelial Growth Inhibition14.54 ± 5.23[6]
Phytophthora capsici (54 isolates)Zoospore Germination6.97 ± 2.82[6]
Fusarium oxysporum f. sp. cucumerinum (5 strains)Mycelial Growth Inhibition25.66 ± 3.02[2]
Fusarium oxysporum f. sp. cucumerinum (5 strains)Spore Germination15.99 ± 2.19[2]
Colletotrichum lagenarium (4 strains)Mycelial Growth Inhibition29.53 ± 3.18[2]
Colletotrichum lagenarium (4 strains)Spore Germination18.41 ± 2.78[2]

Additionally, a concentration of 200 µg/mL of this compound has been shown to completely inhibit the growth of Phytophthora capsici, Sclerotinia sclerotiorum, and Rhizoctonia cerealis.[3][7][8]

Mechanism of Antifungal Action

The antifungal activity of this compound is multifaceted, involving direct effects on the fungal pathogen and indirect effects through the enhancement of host plant defense mechanisms.

  • Disruption of Fungal Cell Integrity: Treatment with this compound leads to a significant increase in the permeability of the fungal cell membrane.[4][5] This disruption of the membrane's barrier function is a key aspect of its fungicidal action. Morphological changes observed in treated fungi include the dissolution of mycelia, a reduction in branching, and cellular swelling.[4]

  • Enzyme Inhibition: The compound has been shown to decrease the activity of pectinases, which are crucial enzymes for many plant pathogens to break down the host's cell walls.[4]

  • Enhancement of Plant Defenses: this compound can induce a defense response in the host plant. Studies have shown an increase in the activity of peroxidase (POD) and phenylalanine ammonia-lyase (PAL) in plant leaves treated with the compound.[6] These enzymes are involved in the plant's defense pathways, suggesting that this compound can help bolster the plant's own resistance to fungal infection.

Antifungal_Mechanism cluster_fungus Direct Effects on Fungus cluster_plant Indirect Effects on Plant This compound This compound Host Plant Host Plant This compound->Host Plant induces response in Cell Membrane Cell Membrane Increased Permeability This compound->Cell Membrane disrupts Pectinase Pectinase Decreased Activity This compound->Pectinase inhibits Fungal Pathogen Fungal Pathogen Defense Enzymes Defense Enzymes (POD, PAL) Increased Activity Host Plant->Defense Enzymes activates Mycelia Mycelia Dissolution & Swelling Cell Membrane->Mycelia leads to

Figure 1: Proposed antifungal mechanism of this compound.

Enzyme Inhibition: Mushroom Tyrosinase

This compound is a well-characterized inhibitor of mushroom tyrosinase, a copper-containing enzyme involved in melanogenesis and enzymatic browning.

Inhibition Kinetics

Studies have demonstrated that this compound acts as a reversible and uncompetitive inhibitor of the diphenolase activity of mushroom tyrosinase.[3][9] In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. The inhibitory strength of p-alkylbenzoic acids, including this compound, increases with the length and hydrophobicity of the alkyl group.[9]

Uncompetitive_Inhibition E Enzyme (Tyrosinase) ES Enzyme-Substrate Complex E->ES + S (k1) S Substrate (e.g., L-DOPA) ES->E - S (k-1) P Product (Dopachrome) ES->P -> E + P (k2) ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I (k3) I Inhibitor (this compound) ESI->ES - I (k-3)

Figure 2: Uncompetitive inhibition of tyrosinase by this compound.

Metabolism

In biological systems, this compound can be metabolized by cytochrome P450 enzymes. Specifically, the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to catalyze the oxidation of this compound, resulting in both hydroxylation and desaturation products.[10][11] This metabolic pathway is of interest for understanding the compound's fate in biological systems and for potential biocatalytic applications.

Metabolism_Pathway This compound This compound CYP199A4 CYP199A4 This compound->CYP199A4 Metabolized by Hydroxylation Product Hydroxylation Product CYP199A4->Hydroxylation Product Hydroxylation Desaturation Product Desaturation Product CYP199A4->Desaturation Product Desaturation

Figure 3: Metabolism of this compound by CYP199A4.

Toxicology and Safety

Available safety data indicates that this compound is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][5] The toxicological properties have not been fully investigated.[6] An intraperitoneal lethal dose (LD50) in mice has been reported as >500 mg/kg.[12] A study on the cytotoxicity of cumin volatile oil, which contains cuminic acid, showed that isolated cuminic acid had an IC50 of 6 µg/ml against the Hep-G2 human hepatocellular carcinoma cell line.[3]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for assessing the biological activities of this compound.

Antifungal Assays

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock Solution Prepare stock solution of This compound in DMSO Mycelial Growth Mycelial Growth Inhibition Assay Stock Solution->Mycelial Growth Spore Germination Spore/Zoospore Germination Assay Stock Solution->Spore Germination Fungal Cultures Culture fungal strains on appropriate media (e.g., PDA) Fungal Cultures->Mycelial Growth Fungal Cultures->Spore Germination Measure Diameter Measure colony diameter Mycelial Growth->Measure Diameter Count Spores Count germinated spores Spore Germination->Count Spores Calculate Inhibition Calculate percent inhibition Measure Diameter->Calculate Inhibition Count Spores->Calculate Inhibition Determine EC50 Determine EC50 values Calculate Inhibition->Determine EC50 Calculate Inhibition->Determine EC50

Figure 4: General workflow for in vitro antifungal assays.

1. Mycelial Growth Inhibition Assay

  • Objective: To determine the effect of this compound on the vegetative growth of fungi.

  • Methodology:

    • Prepare Potato Dextrose Agar (PDA) medium and amend with various concentrations of this compound (dissolved in a solvent like DMSO, with a solvent control included).

    • Pour the amended PDA into sterile Petri dishes.

    • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.[13]

    • Incubate the plates at a suitable temperature (e.g., 28°C) in the dark.

    • Measure the diameter of the fungal colony at regular intervals (e.g., 12, 24, 36 hours).[13]

    • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(C-d) - (T-d)] / (C-d) x 100%, where C is the colony diameter of the control and T is the colony diameter of the treatment, and d is the diameter of the initial mycelial plug.[13]

    • Determine the EC50 value by probit analysis of the inhibition data.

2. Cell Membrane Permeability Assay

  • Objective: To assess the impact of this compound on the integrity of the fungal cell membrane.

  • Methodology: This is often assessed by measuring the leakage of intracellular contents, such as electrolytes or UV-absorbing materials. A general procedure involves:

    • Grow the fungus in a liquid medium to a certain density.

    • Expose the fungal mycelia to different concentrations of this compound for a specific duration.

    • Separate the mycelia from the supernatant.

    • Measure the electrical conductivity or the absorbance of the supernatant at a specific wavelength (e.g., 260 nm for nucleic acids) to quantify the leakage.

3. Pectinase Activity Assay

  • Objective: To measure the effect of this compound on the activity of pectinase secreted by fungi.

  • Methodology:

    • Prepare a crude enzyme extract from fungal cultures grown with and without this compound.

    • The assay mixture typically contains a pectin substrate (e.g., 0.5% citrus pectin in a suitable buffer like 0.1 M citrate buffer, pH 5.8).[14]

    • Initiate the reaction by adding the enzyme extract to the substrate solution and incubate at a controlled temperature (e.g., 30°C).[14]

    • The amount of reducing sugars (e.g., galacturonic acid) released due to pectinase activity is quantified. This can be done using the dinitrosalicylic acid (DNS) method, where the absorbance is measured spectrophotometrically (e.g., at 540 nm).[8][15][16]

    • One unit of pectinase activity is often defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.[15]

Enzyme Inhibition Assay

1. Mushroom Tyrosinase Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Methodology:

    • Prepare a reaction mixture in a 96-well plate containing a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8), mushroom tyrosinase enzyme, and various concentrations of this compound.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes at 25°C).[17]

    • Initiate the reaction by adding the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine).

    • Monitor the formation of dopachrome by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm or 510 nm) over time using a microplate reader.[17][18]

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - B_control) - (A_sample - B_sample)] / (A_control - B_control) x 100, where A is the absorbance with the enzyme and B is the absorbance without the enzyme.[19]

    • For kinetic studies, vary the concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constants (Ki and K'i).

Cytotoxicity Assay

1. MTT Assay

  • Objective: To assess the cytotoxic effect of this compound on cell viability.

  • Methodology:

    • Seed cells (e.g., Hep-G2) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 540 nm).

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.[10]

Conclusion

This compound is a natural compound with significant and well-documented biological activities. Its potent antifungal effects, stemming from a multi-pronged mechanism of action, make it a promising candidate for the development of novel, environmentally friendly fungicides. Furthermore, its specific uncompetitive inhibition of mushroom tyrosinase provides a valuable tool for studying enzyme kinetics and for potential applications in the cosmetic and food industries. The information presented in this technical guide, including quantitative data, mechanistic insights, and detailed experimental approaches, serves as a comprehensive resource for scientists and researchers working on the development and application of this versatile molecule. Further research into its in vivo efficacy, safety profile, and formulation will be crucial for translating its potential into practical applications.

References

4-Isopropylbenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safe Handling of 4-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (also known as cumic acid), intended for use by professionals in research and development environments. The following sections detail the substance's hazards, safe handling procedures, emergency protocols, and the experimental basis for these recommendations.

Substance Identification and Properties

This compound is a white crystalline solid.[1][2] It is characterized by a benzene ring substituted with a carboxylic acid group and an isopropyl group.[2] While sparingly soluble in water, it is soluble in organic solvents like ethanol and acetone.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 536-66-3[1][4]
Molecular Formula C10H12O2[1][5]
Molecular Weight 164.20 g/mol [5]
Appearance White to off-white powder/crystalline powder[1][6]
Odor Odorless[1]
Melting Point 117-120 °C[3]
Boiling Point 271.8°C at 760 mmHg[5]
Flash Point 128.1±16.2°C[5]
Solubility in Water Slightly soluble (0.151 mg/mL at 25 °C)[7][8]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementReference(s)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation[1][9]

The signal word for this substance is "Warning".[1]

Experimental Protocols for Hazard Determination

The hazard classifications listed above are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to ensure the reproducibility and reliability of chemical safety data.

Acute Oral Toxicity (OECD Guideline 423)

This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute oral toxicity of a substance to enable its classification.[9] The substance is administered orally to a group of experimental animals at one of a series of defined doses.[9] The absence or presence of compound-related mortality in one step determines the next step of dosing.[9] This method allows for the ranking and classification of substances according to the Globally Harmonised System (GHS).[9]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline provides a method to assess the potential for a substance to cause skin irritation or corrosion.[7] It recommends a sequential testing strategy, often beginning with validated in vitro or ex vivo tests to minimize animal testing.[7] In the in vivo test, the substance is applied in a single dose to a small area of skin on an animal, with untreated skin serving as a control.[7] The degree of irritation is scored at specified intervals to evaluate the severity and reversibility of the effects.[10]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[4] Similar to skin irritation testing, it advocates for a weight-of-the-evidence analysis of existing data and the use of in vitro tests before resorting to in vivo studies.[1] In the in vivo test, the substance is applied in a single dose to the conjunctival sac of one eye of an animal, with the other eye serving as a control.[4] The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

  • Handling :

    • Wash hands and any exposed skin thoroughly after handling.[9]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

    • Use only outdoors or in a well-ventilated area.[9]

    • Do not get in eyes, on skin, or on clothing.[9]

    • Avoid ingestion and inhalation.[9]

    • Minimize dust generation and accumulation.[6]

  • Storage :

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

    • Store locked up.[4]

    • Incompatible materials include strong oxidizing agents.[9]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) for this compound node_handler Researcher/Scientist Handling Substance node_eye Eye/Face Protection (Safety goggles with side-shields) node_handler->node_eye MUST WEAR node_skin Skin Protection (Impervious clothing, appropriate protective gloves) node_handler->node_skin MUST WEAR node_respiratory Respiratory Protection (Full-face respirator if exposure limits are exceeded) node_handler->node_respiratory USE WHEN (ventilation is inadequate or dust is present) node_hygiene General Hygiene (Wash hands after handling) node_handler->node_hygiene ALWAYS PRACTICE

Caption: Recommended PPE for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures
  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[1][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[1]

  • Protective Equipment : As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_spill This compound Spill Response node_spill Spill Occurs node_ventilate Ensure Adequate Ventilation node_spill->node_ventilate node_ppe Wear Appropriate PPE (See Section 5) node_ventilate->node_ppe node_contain Contain Spill (Prevent entry into drains) node_ppe->node_contain node_cleanup Clean Up (Sweep or vacuum up material) node_contain->node_cleanup node_dispose Dispose of Waste (Place in suitable, closed containers for disposal) node_cleanup->node_dispose node_decontaminate Decontaminate Area node_dispose->node_decontaminate

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] Available data indicates that it causes skin, eye, and respiratory irritation.[1][6] There is no data available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1]

Disclaimer

The information provided in this document is based on the present state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not be construed as guaranteeing any specific property of the product.

References

Methodological & Application

Synthesis of 4-Isopropylbenzoic Acid from p-Cymene: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

4-Isopropylbenzoic acid, also known as cumic acid, is a valuable organic compound utilized as an intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] This document provides a comprehensive protocol for the synthesis of this compound through the oxidation of p-cymene, a readily available starting material derived from renewable resources like terpenes.[2][3] The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a selection of methods with varying catalysts and reaction conditions.

Overview of Synthetic Approach

The primary route for the synthesis of this compound from p-cymene involves the selective oxidation of the methyl group on the aromatic ring.[4][5] This transformation can be achieved using various oxidizing agents and catalytic systems, each with its own advantages in terms of yield, selectivity, and reaction conditions. This document outlines protocols utilizing common laboratory oxidants such as potassium permanganate, as well as catalytic systems employing transition metals like cobalt and manganese with molecular oxygen or air as the terminal oxidant.[5][6] Careful control of reaction parameters is crucial to favor the formation of the desired carboxylic acid and minimize the formation of byproducts resulting from the oxidation of the isopropyl group.[4]

Experimental Protocols

Protocol 1: Oxidation with Potassium Permanganate

This protocol describes a classical laboratory-scale synthesis of this compound using a strong oxidizing agent, potassium permanganate.

Materials:

  • p-Cymene (99%)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Acetic acid (optional, as co-solvent)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place p-cymene and a suitable solvent if necessary (e.g., a mixture of water and acetic acid).[5]

  • Prepare a solution of potassium permanganate in water and place it in the dropping funnel.

  • Cool the flask containing p-cymene in an ice bath.

  • Slowly add the potassium permanganate solution to the stirred p-cymene mixture. The reaction is exothermic; maintain the temperature between 25-30°C.

  • After the addition is complete, continue stirring at room temperature or with gentle heating (e.g., 80°C for several hours) until the purple color of the permanganate has disappeared, indicating the completion of the reaction.[5]

  • Cool the reaction mixture and add a saturated solution of sodium bisulfite to quench any excess potassium permanganate and dissolve the manganese dioxide precipitate.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1 to precipitate the this compound.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Protocol 2: Catalytic Aerobic Oxidation

This protocol utilizes a more "green" approach with a mixed-metal catalyst system and air or oxygen as the oxidant.

Materials:

  • p-Cymene (99%)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Acetic acid, glacial

Equipment:

  • High-pressure reaction vessel (autoclave) or a flask equipped with a gas inlet and reflux condenser for atmospheric pressure reactions

  • Magnetic stirrer with heating plate

  • Gas supply (air or oxygen)

  • Standard laboratory glassware

Procedure:

  • To a high-pressure reactor or a suitably equipped flask, add p-cymene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.[6]

  • Seal the reactor and purge with air or oxygen.

  • Pressurize the reactor to the desired pressure (e.g., 30 bar of air) or bubble the gas through the solution at atmospheric pressure.[6]

  • Heat the reaction mixture to the target temperature (e.g., 100-125°C) with vigorous stirring.[6]

  • Maintain the reaction at this temperature and pressure for the specified time (e.g., 6-48 hours).[6]

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • The product, this compound, often precipitates from the acetic acid solution upon cooling.

  • Collect the crystalline product by filtration.

  • Wash the crystals with cold acetic acid and then with water to remove any residual catalyst and solvent.

  • Dry the purified this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound from p-Cymene.

Oxidant/CatalystCo-catalyst/PromoterSolventTemperature (°C)PressureTime (h)p-Cymene Conversion (%)This compound Yield (%)Reference
KMnO₄H₂SO₄Water/Acetic Acid80Atmospheric992.21- (Selectivity for p-cymen-8-ol was 69.65%)[5]
AirCo/Mn/BrWater-dioxane15056 bar693.83.3 (Selectivity)
O₂Co(NO₃)₂MnBr₂Acetic Acid1 atm48-- (Product was Terephthalic Acid)[6]
AirCo(NO₃)₂MnBr₂Acetic Acid30 bar6-~70 (as Terephthalic Acid)[6]

Note: The yield of this compound can be highly dependent on the reaction conditions, with some conditions favoring the formation of other oxidation products such as p-isopropylbenzyl alcohol, p-isopropylbenzaldehyde, or even terephthalic acid through further oxidation.[6]

Experimental Workflow and Logic

The general workflow for the synthesis of this compound from p-cymene is depicted below. The process begins with the setup of the reaction, followed by the oxidation step under controlled conditions. The subsequent workup involves quenching the reaction, isolating the crude product, and finally, purification to obtain the desired compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Isolation cluster_purification Purification reagents Combine p-Cymene, Catalyst, and Solvent oxidation Heat and Stir under Oxidant Atmosphere (Air/O2 or Add Oxidant) reagents->oxidation Controlled Temperature quench Quench Reaction (e.g., with NaHSO3) oxidation->quench Reaction Completion acidify Acidify to Precipitate Crude Product quench->acidify filter_crude Filter Crude Product acidify->filter_crude recrystallize Recrystallize from Suitable Solvent filter_crude->recrystallize dry Dry Pure Product recrystallize->dry product Pure 4-Isopropylbenzoic Acid dry->product Catalytic_Cycle_Logic pCymene p-Cymene Radical p-Cymene Radical pCymene->Radical Initiation Peroxy Peroxy Radical Radical->Peroxy + O2 Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide + p-Cymene - p-Cymene Radical Aldehyde p-Isopropylbenzaldehyde Hydroperoxide->Aldehyde Decomposition Acid This compound Aldehyde->Acid Oxidation Catalyst_high Co(III)/Mn(III) Catalyst_high->Radical + p-Cymene - H+ Catalyst_low Co(II)/Mn(II) Catalyst_low->Catalyst_high + Peroxy Radical O2 O2 H_abstraction H Abstraction

References

Application Notes and Protocols for the Oxidation of 4-Isopropylbenzaldehyde to 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 4-isopropylbenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries, through the oxidation of 4-isopropylbenzaldehyde. The protocols outlined below utilize two distinct and effective oxidizing agents: Potassium Permanganate under Phase Transfer Catalysis and Oxone®.

Introduction

This compound, also known as cumic acid, is a key building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] The oxidation of the corresponding aldehyde, 4-isopropylbenzaldehyde (cuminaldehyde), is a direct and common synthetic route.[1][3] This document details two reliable methods for this transformation, selected for their high efficiency and accessible laboratory procedures. The first protocol employs potassium permanganate, a strong oxidizing agent, enhanced by a phase transfer catalyst to facilitate the reaction in a biphasic system, leading to high yields.[4][5] The second protocol utilizes Oxone®, a potassium peroxymonosulfate-based salt, which is considered a greener and safer alternative to traditional heavy metal oxidants.[6]

Data Presentation

The following table summarizes the key quantitative data associated with the two presented protocols for the oxidation of 4-isopropylbenzaldehyde to this compound.

ParameterProtocol 1: Potassium Permanganate with PTCProtocol 2: Oxone® in Water
Starting Material 4-Isopropylbenzaldehyde4-Isopropylbenzaldehyde
Oxidizing Agent Potassium Permanganate (KMnO₄)Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
Catalyst Tetrabutylammonium Bromide (TBAB)None
Solvent System Toluene and WaterWater
Reaction Temperature Room Temperature60 °C
Reaction Time Approximately 30 minutes75 minutes
Reported Yield > 90%[5]Not specified for this substrate, but generally high for benzaldehydes.
Work-up Procedure Extraction and AcidificationCooling, Filtration, and Recrystallization

Experimental Protocols

Protocol 1: Oxidation using Potassium Permanganate with Phase Transfer Catalysis (PTC)

This protocol is adapted from a general procedure for the oxidation of substituted benzaldehydes using potassium permanganate under phase transfer conditions, which has been reported to yield over 90% of the corresponding benzoic acid.[4][5]

Materials and Reagents:

  • 4-Isopropylbenzaldehyde

  • Potassium Permanganate (KMnO₄)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • 10% Sodium Bicarbonate solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (or other suitable extraction solvent)

  • Magnesium Sulfate (or Sodium Sulfate), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mol of 4-isopropylbenzaldehyde in 50 mL of toluene.

  • Add 0.01 mol of tetrabutylammonium bromide (TBAB) to the solution and stir until it dissolves.

  • In a separate beaker, prepare a solution of 0.5 mol of potassium permanganate in 50 mL of deionized water.

  • Add the aqueous potassium permanganate solution to the toluene solution of the aldehyde.

  • Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • After the reaction is complete, separate the organic layer using a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine all organic layers and extract the product into the aqueous phase by washing with 10% sodium bicarbonate solution.

  • Separate the aqueous layer containing the sodium salt of this compound and cool it in an ice bath.

  • Acidify the aqueous layer by slowly adding concentrated HCl with stirring until a white precipitate forms and the pH is acidic.

  • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and dry it thoroughly.

  • The product can be further purified by recrystallization.

Protocol 2: Oxidation using Oxone®

This protocol is an adaptation of a procedure for the oxidation of benzaldehyde using Oxone®, a safer and more environmentally friendly oxidizing agent.[6]

Materials and Reagents:

  • 4-Isopropylbenzaldehyde

  • Oxone® (potassium peroxymonosulfate triple salt)

  • Deionized Water

  • Round-bottom flask

  • Water condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add 1.0 g of 4-isopropylbenzaldehyde.

  • Add 25 mL of deionized water to the flask.

  • While stirring, add 7.25 g of Oxone® to the mixture.

  • Attach a water condenser to the flask.

  • Heat the reaction mixture in a water bath at 60 °C for 75 minutes with continuous magnetic stirring.

  • After the heating period, cool the reaction mixture in an ice bath for 15 minutes, or until a precipitate of this compound appears.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water.

  • Dry the solid product.

  • For higher purity, the this compound can be recrystallized from water.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of this compound.

experimental_workflow start Start: 4-Isopropylbenzaldehyde reagents Add Oxidizing Agent (KMnO4/PTC or Oxone®) + Solvent start->reagents Step 1 reaction Reaction under Controlled Conditions (Temp, Time) reagents->reaction Step 2 workup Reaction Work-up (Extraction/Filtration) reaction->workup Step 3 isolation Isolation of Product (Acidification/Precipitation) workup->isolation Step 4 purification Purification (Recrystallization) isolation->purification Step 5 product Final Product: This compound purification->product Step 6 chemical_transformation reactant 4-Isopropylbenzaldehyde (C₁₀H₁₂O) product This compound (C₁₀H₁₂O₂) reactant->product Oxidation oxidant [O] (e.g., KMnO₄ or Oxone®) oxidant->reactant

References

Application Notes and Protocols: 4-Isopropylbenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-isopropylbenzoic acid as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The following sections detail its application in the development of antidiabetic, anti-inflammatory, and antimicrobial agents, complete with experimental protocols and relevant biological data.

Introduction

This compound, also known as cumic acid, is an aromatic carboxylic acid that serves as a crucial building block in organic synthesis for the pharmaceutical industry.[1] Its structure, featuring a benzene ring substituted with a carboxylic acid group and an isopropyl group, allows for diverse chemical modifications, making it a valuable starting material for the synthesis of complex molecules with therapeutic potential.[1] This document outlines specific applications and detailed methodologies for its use in drug development.

Application in the Synthesis of Antidiabetic Agents: The Case of Nateglinide

This compound is a key precursor in the synthesis of Nateglinide, an oral anti-diabetic drug used for the treatment of type 2 diabetes mellitus. Nateglinide stimulates insulin secretion from the pancreas by blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells. The synthesis involves the hydrogenation of this compound to form trans-4-isopropylcyclohexane carboxylic acid, which is then coupled with D-phenylalanine.[2]

Signaling Pathway of Nateglinide

nateglinide_pathway Nateglinide Nateglinide KATP_channel ATP-sensitive K+ Channel (SUR1/Kir6.2) Nateglinide->KATP_channel blocks Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin-containing Vesicles Ca_influx->Insulin_Vesicles triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion results in

Caption: Mechanism of Nateglinide-induced insulin secretion.

Experimental Protocol: Synthesis of Nateglinide from this compound

This protocol is a multi-step synthesis that begins with the reduction of this compound.

Step 1: Synthesis of cis/trans-4-Isopropylcyclohexane Carboxylic Acid

  • Hydrogenation: In a high-pressure reactor, dissolve this compound (cumic acid) in acetic acid.

  • Add Adams' catalyst (PtO2) to the solution.

  • Pressurize the reactor with hydrogen gas to 5 kg/cm ².

  • Maintain the reaction with stirring until the uptake of hydrogen ceases.

  • Release the pressure and filter the catalyst.

  • Remove the acetic acid under reduced pressure to obtain a mixture of cis and trans isomers of 4-isopropylcyclohexane carboxylic acid.[2]

Step 2: Synthesis of Nateglinide

This step utilizes the trans-isomer obtained from the previous step. The process involves the formation of a mixed anhydride followed by reaction with D-phenylalanine.[2]

  • Reaction Setup: In a glass-lined reactor, charge acetone, trans-4-isopropylcyclohexyl carboxylic acid, and triethylamine at 25-30°C.[2]

  • Cooling: Chill the reaction mixture to -10°C.[2]

  • Mixed Anhydride Formation: Add ethyl chloroformate to the reaction mixture in one lot at -10°C. The temperature may increase to 5-10°C.[2]

  • Stirring: Maintain the reaction mixture at -10 to -20°C for approximately 1 hour and 15 minutes.[2]

  • Reaction with D-phenylalanine: In a separate vessel, prepare an aqueous alkali salt solution of D-phenylalanine (e.g., using NaOH).

  • Coupling: React the mixed anhydride solution with the D-phenylalanine solution to yield Nateglinide.

  • Work-up and Purification: The product can be isolated and purified using standard techniques such as crystallization.

Experimental Workflow: Nateglinide Synthesis

nateglinide_synthesis_workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Coupling start_material_1 This compound reagents_1 H2, PtO2 Acetic Acid intermediate_1 cis/trans-4-Isopropylcyclohexane Carboxylic Acid reagents_1->intermediate_1 start_material_2 trans-4-Isopropylcyclohexane Carboxylic Acid intermediate_1->start_material_2 Isomer Separation/ Utilization of trans-isomer reagents_2 1. Triethylamine, Ethyl Chloroformate 2. D-Phenylalanine, NaOH(aq) product Nateglinide reagents_2->product cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitor Selective COX-2 Inhibitor (e.g., 4-Isopropylbenzoic acid derivative) COX2_Inhibitor->COX2 inhibits antimicrobial_synthesis_workflow cluster_derivatives Derivative Synthesis start_material This compound activation Activation (e.g., SOCl₂) start_material->activation intermediate 4-Isopropylbenzoyl Chloride activation->intermediate amine Amine intermediate->amine Amidation alcohol Alcohol intermediate->alcohol Esterification heterocycle_precursor Heterocycle Precursor intermediate->heterocycle_precursor Cyclization Reactions amide_product Amide Derivatives ester_product Ester Derivatives heterocycle_product Heterocyclic Derivatives

References

Application Notes and Protocols: 4-Isopropylbenzoic Acid in the Synthesis of Nateglinide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-isopropylbenzoic acid as a key starting material in the synthesis of nateglinide, an oral anti-diabetic agent. Detailed experimental protocols for the multi-step synthesis are provided, along with quantitative data and visualizations to aid in research and development.

Introduction

Nateglinide, N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine, is a short-acting insulin secretagogue that lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1] Its synthesis relies on the coupling of D-phenylalanine with the trans-isomer of 4-isopropylcyclohexane carboxylic acid. A common and cost-effective precursor for this key intermediate is this compound (also known as cumic acid).

The overall synthetic strategy involves the reduction of the aromatic ring of this compound to form a mixture of cis- and trans-4-isopropylcyclohexane carboxylic acid, followed by isomerization to enrich the desired trans-isomer. This intermediate is then activated and coupled with D-phenylalanine to yield nateglinide.

Synthetic Workflow Overview

The synthesis of nateglinide from this compound can be logically divided into four main stages:

  • Reduction: Catalytic hydrogenation of this compound to yield a mixture of cis- and trans-4-isopropylcyclohexane carboxylic acid.

  • Isomerization: Conversion of the cis-isomer to the thermodynamically more stable trans-isomer to maximize the yield of the desired intermediate.

  • Activation and Coupling: Activation of the carboxylic acid group of trans-4-isopropylcyclohexane carboxylic acid, followed by amidation with D-phenylalanine.

  • Purification: Isolation and purification of the final nateglinide product.

Below is a diagram illustrating the experimental workflow.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Isomerization cluster_2 Stage 3: Activation & Coupling cluster_3 Stage 4: Purification A This compound B Hydrogenation (H₂, PtO₂ catalyst) A->B C Cis/Trans Mixture of 4-Isopropylcyclohexane Carboxylic Acid B->C D Isomerization (e.g., with NaH) C->D E trans-4-Isopropylcyclohexane Carboxylic Acid D->E F Activation (e.g., Thionyl Chloride or Ethyl Chloroformate) E->F G Activated Intermediate (Acid Chloride or Mixed Anhydride) F->G I Coupling Reaction G->I H D-Phenylalanine H->I J Crude Nateglinide I->J K Purification (Recrystallization) J->K L Pure Nateglinide K->L G Nateglinide Nateglinide SUR1 SUR1 Subunit of K-ATP Channel Nateglinide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channels Open Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Granule Exocytosis Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

References

The Role of 4-Isopropylbenzoic Acid in the Synthesis of Cariporide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of Cariporide, a potent and selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor, with a focus on the pivotal role of 4-isopropylbenzoic acid as a key starting material. The following sections outline the synthetic pathway, provide detailed experimental protocols, and present relevant data for researchers engaged in the development of similar therapeutic agents.

Introduction

Cariporide, chemically known as N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide, has been investigated for its cardioprotective effects and potential applications in oncology.[1][2] The synthesis of this complex molecule relies on a multi-step process starting from readily available precursors, with this compound serving as the foundational scaffold upon which the final structure is elaborated. The isopropyl group at the 4-position of the benzoic acid is a crucial feature of the Cariporide molecule.

Synthetic Pathway Overview

The synthesis of Cariporide from this compound involves a series of key transformations to introduce the methanesulfonyl and acylguanidine functionalities. The overall synthetic route can be conceptualized as follows:

  • Chlorosulfonylation: Introduction of a chlorosulfonyl group onto the aromatic ring of this compound.

  • Methanesulfonylation: Conversion of the sulfonyl chloride to the desired methylsulfonyl group.

  • Acyl Chloride Formation: Activation of the carboxylic acid group to facilitate amide bond formation.

  • Guanidinylation: Reaction of the activated acyl group with guanidine to yield the final Cariporide product.

This pathway is an efficient method for the construction of the Cariporide molecule, leveraging well-established organic chemistry reactions.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of Cariporide, based on typical yields for analogous reactions found in the chemical literature.

StepReactionStarting MaterialProductRepresentative Yield (%)
1ChlorosulfonylationThis compound4-Isopropyl-3-(chlorosulfonyl)benzoic acid85-95
2Methanesulfonylation4-Isopropyl-3-(chlorosulfonyl)benzoic acid4-Isopropyl-3-(methylsulfonyl)benzoic acid80-90
3Acyl Chloride Formation4-Isopropyl-3-(methylsulfonyl)benzoic acid4-Isopropyl-3-(methylsulfonyl)benzoyl chloride90-98
4Guanidinylation4-Isopropyl-3-(methylsulfonyl)benzoyl chlorideN-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide (Cariporide)60-75

Experimental Protocols

The following are detailed, representative protocols for each major step in the synthesis of Cariporide starting from this compound.

Protocol 1: Synthesis of 4-Isopropyl-3-(chlorosulfonyl)benzoic acid

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.

  • Reagents: Add this compound (1 equivalent) to the flask.

  • Reaction: Cool the flask in an ice bath to 0-5 °C. Slowly add chlorosulfonic acid (3-5 equivalents) via the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 4-isopropyl-3-(chlorosulfonyl)benzoic acid.

Protocol 2: Synthesis of 4-Isopropyl-3-(methylsulfonyl)benzoic acid

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Dissolve 4-isopropyl-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as aqueous methanol.

  • Reaction: Add a solution of sodium sulfite (1.2 equivalents) in water to the flask. Heat the mixture to reflux for 2-3 hours. Subsequently, add dimethyl sulfate (1.5 equivalents) and continue to reflux for another 4-6 hours.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-isopropyl-3-(methylsulfonyl)benzoic acid.

Protocol 3: Synthesis of 4-Isopropyl-3-(methylsulfonyl)benzoyl chloride

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.

  • Reagents: Suspend 4-isopropyl-3-(methylsulfonyl)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.

  • Reaction: Add thionyl chloride (2-3 equivalents) to the suspension. Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-isopropyl-3-(methylsulfonyl)benzoyl chloride, which can be used in the next step without further purification.

Protocol 4: Synthesis of N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide (Cariporide)

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer.

  • Reagents: Prepare a solution of guanidine hydrochloride (1.5-2 equivalents) and a non-nucleophilic base such as sodium ethoxide or potassium carbonate (2-3 equivalents) in a dry polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Reaction: To this solution, add a solution of 4-isopropyl-3-(methylsulfonyl)benzoyl chloride (1 equivalent) in the same solvent dropwise at room temperature. Stir the reaction mixture for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-(diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide (Cariporide).[3]

Visualizations

Diagram 1: Synthetic Pathway of Cariporide

Cariporide_Synthesis A This compound B 4-Isopropyl-3-(chlorosulfonyl)benzoic acid A->B Chlorosulfonic acid C 4-Isopropyl-3-(methylsulfonyl)benzoic acid B->C 1. Na2SO3 2. (CH3)2SO4 D 4-Isopropyl-3-(methylsulfonyl)benzoyl chloride C->D SOCl2 E Cariporide (N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide) D->E Guanidine Cariporide_Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Methanesulfonylation cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Guanidinylation A1 Reaction of this compound with Chlorosulfonic Acid A2 Work-up and Isolation A1->A2 B1 Reaction with Sodium Sulfite and Dimethyl Sulfate A2->B1 Intermediate 1 B2 Work-up and Purification B1->B2 C1 Reaction with Thionyl Chloride B2->C1 Intermediate 2 C2 Isolation of Acyl Chloride C1->C2 D1 Reaction with Guanidine C2->D1 Intermediate 3 D2 Work-up and Purification D1->D2 E E D2->E Final Product (Cariporide)

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-Isopropylbenzoic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on established principles of Metal-Organic Framework (MOF) synthesis and characterization. Direct literature precedent for the use of 4-isopropylbenzoic acid as a primary ligand in MOF synthesis for drug delivery is limited. Therefore, these protocols are provided as a generalized guide and may require optimization.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including catalysis, gas storage, and notably, drug delivery.[1][2] this compound (also known as cuminic acid) is an aromatic carboxylic acid that can serve as a suitable organic linker for the synthesis of novel MOFs. Its isopropyl group introduces a degree of hydrophobicity and steric bulk that can influence the resulting framework's topology, porosity, and interaction with guest molecules, such as therapeutic agents.

This document provides detailed application notes and hypothetical protocols for the synthesis, characterization, and potential application of MOFs based on this compound, with a focus on their relevance to drug development.

Potential Applications in Drug Development

MOFs synthesized with this compound could offer several advantages in the field of drug delivery:

  • Controlled Drug Release: The porous structure of these MOFs can encapsulate drug molecules, allowing for their sustained and controlled release, which can improve therapeutic efficacy and reduce side effects.[3]

  • Targeted Delivery: The surface of the MOFs can be functionalized to target specific cells or tissues, enhancing the precision of drug delivery.

  • Biocompatibility: Zinc is an essential trace element in the human body, making zinc-based MOFs potentially biocompatible and biodegradable.[4]

  • High Drug Loading: The high porosity and surface area of MOFs can enable a greater loading capacity for therapeutic agents compared to some traditional drug carriers.[4]

Proposed Synthesis of a Zinc-Based MOF with this compound (Hypothetical Protocol)

This protocol describes a solvothermal synthesis method for a hypothetical zinc-based MOF using this compound as the organic linker. This method is adapted from established procedures for other zinc-carboxylate MOFs.[4]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₁₀H₁₂O₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (20-25 mL)

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Experimental Workflow

G cluster_0 Solution Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation and Purification prep1 Dissolve Zinc Nitrate Hexahydrate in DMF prep2 Dissolve this compound in DMF mix Mix Solutions prep1->mix prep2->mix seal Seal in Teflon-lined Autoclave mix->seal heat Heat in Oven (e.g., 120°C for 24h) seal->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge to Collect Crystals cool->centrifuge wash_dmf Wash with Fresh DMF centrifuge->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry end end dry->end Characterization

Caption: Workflow for the proposed solvothermal synthesis of a zinc-based MOF with this compound.

Procedure:

  • In a glass vial, dissolve 1.0 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 1.0 mmol of this compound in 10 mL of DMF.

  • Combine the two solutions in the Teflon liner of a 25 mL autoclave.

  • Seal the autoclave and place it in an oven preheated to 120°C for 24 hours.

  • After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline product by centrifugation.

  • Wash the product three times with fresh DMF to remove unreacted starting materials.

  • To exchange the solvent, wash the product three times with ethanol.

  • Dry the final product under vacuum at 80°C for 12 hours.

Characterization of the Synthesized MOF

A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.

Characterization Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a crystalline structure. The peak positions can be used for phase identification and comparison with simulated patterns if a single crystal structure is obtained.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group of the this compound to the zinc centers.The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate group.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally, a significant weight loss at higher temperatures corresponding to the decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF, which are crucial parameters for drug loading capacity.A Type I or Type IV nitrogen adsorption-desorption isotherm, from which the BET surface area and pore size distribution can be calculated.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF particles.Images showing the shape (e.g., cubic, rod-like) and size distribution of the MOF crystals.

Protocol for Drug Loading and Release Studies (Hypothetical)

This protocol outlines a general procedure for loading a model drug, such as ibuprofen or 5-fluorouracil, into the synthesized MOF and studying its release profile.

Drug Loading Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Isolation and Analysis mof Activate Synthesized MOF drug_sol Prepare Drug Solution mix Incubate MOF in Drug Solution mof->mix drug_sol->mix stir Stir for 24-48 hours mix->stir centrifuge Centrifuge to Collect Drug-Loaded MOF stir->centrifuge wash Wash to Remove Surface-Adsorbed Drug centrifuge->wash analyze Analyze Supernatant for Drug Concentration (UV-Vis) centrifuge->analyze dry Dry the Drug-Loaded MOF wash->dry end end dry->end Drug-Loaded MOF

Caption: General workflow for loading a therapeutic agent into the synthesized MOF.

Drug Loading Procedure:

  • Activate the synthesized MOF by heating it under vacuum to remove any guest solvent molecules.

  • Prepare a solution of the model drug (e.g., 1 mg/mL of ibuprofen in ethanol).

  • Disperse a known amount of the activated MOF (e.g., 50 mg) in the drug solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the collected solid briefly with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy and calculating the difference from the initial concentration.

Drug Release Procedure:

  • Prepare a release medium, such as a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.

  • Place the suspension in a shaker bath at 37°C.

  • At predetermined time intervals, take a small aliquot of the release medium, and replace it with an equal volume of fresh medium.

  • Centrifuge the aliquot to separate any MOF particles.

  • Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released as a function of time.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be expected from the characterization and drug delivery studies of a MOF synthesized with this compound.

Parameter Hypothetical Value Significance for Drug Delivery
BET Surface Area 800-1200 m²/gA high surface area generally correlates with a higher capacity for drug loading.
Pore Volume 0.4-0.7 cm³/gA larger pore volume can accommodate a greater amount of drug molecules.
Thermal Stability (TGA) > 350°CHigh thermal stability is important for the storage and processing of the drug-loaded MOF.
Drug Loading Capacity (DLC) 10-25 wt%Represents the weight percentage of the drug that can be loaded into the MOF.
Encapsulation Efficiency (EE) 70-90%Indicates the percentage of the initial drug that is successfully encapsulated within the MOF.
Drug Release (at 24h) 40-60%A sustained release profile is often desirable to maintain a therapeutic concentration of the drug over an extended period.[3]

Conclusion

While the use of this compound as a ligand for the synthesis of MOFs for drug delivery is an area that requires further exploration, the established principles of MOF chemistry provide a strong foundation for the development of such materials. The hypothetical protocols and application notes presented here offer a starting point for researchers interested in investigating the potential of this and other functionalized benzoic acid ligands for creating novel drug delivery systems. The unique properties imparted by the isopropyl group could lead to the development of MOFs with tailored properties for specific therapeutic applications.

References

Antifungal Applications of 4-Isopropylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzoic acid, also known as cuminic acid, is an aromatic organic compound with emerging potential as an antifungal agent. As a derivative of benzoic acid, it shares characteristics with a class of compounds known for their antimicrobial properties. This document provides a detailed overview of the current understanding of the antifungal applications of this compound, including its spectrum of activity, proposed mechanisms of action, and detailed protocols for its evaluation.

Spectrum of Antifungal Activity

This compound has demonstrated inhibitory activity against a range of fungal species, primarily plant pathogens. The following table summarizes the available quantitative data on its antifungal efficacy.

Fungal SpeciesTest MethodEndpointConcentration (µg/mL)Citation
Valsa mali (7 strains)Mycelial Growth InhibitionEC503.046 - 8.342
Fusarium oxysporum f. sp. cucumerinum (5 strains)Mycelial Growth InhibitionEC5025.66 ± 3.02[1][2]
Spore Germination InhibitionEC5015.99 ± 2.19[1][2]
Colletotrichum lagenarium (4 strains)Mycelial Growth InhibitionEC5029.53 ± 3.18[1][2]
Spore Germination InhibitionEC5018.41 ± 2.78[1][2]
Phytophthora capsici (54 isolates)Mycelial Growth InhibitionEC5014.54 ± 5.23[3]
Zoospore Germination InhibitionEC506.97 ± 2.82[3]
Phytophthora capsiciComplete Inhibition-200[4]
Sclerotinia sclerotiorumComplete Inhibition-200[4]
Rhizoctonia cerealisComplete Inhibition-200[4]
Cladosporium cladosporioidesAntifungal Activity-Not specified[4]

Mechanism of Action

The precise antifungal mechanism of this compound is an area of ongoing investigation. Current evidence and hypotheses point towards the following potential modes of action:

Disruption of Fungal Cell Membrane Integrity

Studies on Valsa mali have shown that this compound can cause significant morphological changes to the fungal mycelia, including dissolution, decreased branching, and swelling. These observations strongly suggest that the primary mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability and ultimately, cell death.

4-Isopropylbenzoic_acid 4-Isopropylbenzoic_acid Fungal_Cell_Membrane Fungal_Cell_Membrane 4-Isopropylbenzoic_acid->Fungal_Cell_Membrane Interacts with Increased_Permeability Increased_Permeability Fungal_Cell_Membrane->Increased_Permeability Leads to Mycelial_Dissolution Mycelial_Dissolution Increased_Permeability->Mycelial_Dissolution Causes Cell_Death Cell_Death Mycelial_Dissolution->Cell_Death

Caption: Proposed mechanism of this compound via cell membrane disruption.

Intracellular Acidification (Hypothesized)

As a lipophilic weak acid, this compound is expected to readily diffuse across the fungal cell membrane in its undissociated form. Once inside the more alkaline cytoplasm, it can dissociate, releasing a proton and acidifying the intracellular environment. This can disrupt pH-sensitive cellular processes and inhibit enzyme activity.

cluster_extracellular Extracellular Space cluster_intracellular Fungal Cytoplasm (Higher pH) 4-IPBA_un This compound (Undissociated) 4-IPBA_dis 4-Isopropylbenzoate + H+ 4-IPBA_un->4-IPBA_dis Diffuses across membrane & dissociates Lower_pH Intracellular pH Drops 4-IPBA_dis->Lower_pH Enzyme_Inhibition Enzyme Inhibition Lower_pH->Enzyme_Inhibition Growth_Inhibition Growth_Inhibition Enzyme_Inhibition->Growth_Inhibition

Caption: Hypothesized intracellular acidification by this compound.

Inhibition of Phosphofructokinase (Hypothesized)

A consequence of intracellular acidification can be the inhibition of key glycolytic enzymes, such as phosphofructokinase (PFK). PFK is highly sensitive to changes in pH. Its inhibition would disrupt glycolysis, leading to ATP depletion and cessation of fungal growth.

Interference with Ergosterol Biosynthesis (Hypothesized)

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. While not directly demonstrated for this compound, its membrane-disrupting effects could be a consequence of interference with the ergosterol biosynthesis pathway.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against various fungal species.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Serial_Dilution->Inoculum_Prep Inoculate Inoculate wells with Fungal Suspension Inoculum_Prep->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate(s) of interest

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland densitometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest desired test concentration.

  • Drug Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations. Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculum Preparation:

    • Culture the fungal isolate on SDA or PDA plates.

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For filamentous fungi, adjust to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in the wells.

  • Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate, except for the sterility control well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for most medically important fungi, or a suitable temperature for plant pathogens) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free control well.

Protocol 2: Assessment of Fungal Membrane Integrity

This protocol can be used to evaluate the effect of this compound on the integrity of the fungal cell membrane using a fluorescent dye such as propidium iodide (PI).

Materials:

  • Fungal culture treated with this compound

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Grow the fungal culture in the presence of this compound at its MIC or a range of concentrations. Include an untreated control.

  • Harvesting and Washing: Harvest the fungal cells by centrifugation and wash them twice with PBS to remove any residual medium and compound.

  • Staining: Resuspend the fungal cells in PBS containing PI at a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence due to the uptake of PI and its intercalation with nucleic acids.

    • Flow Cytometry: Analyze the stained cell population using a flow cytometer. Quantify the percentage of PI-positive (membrane-compromised) cells.

Protocol 3: Measurement of Intracellular pH (Hypothetical Application)

This protocol, using the pH-sensitive fluorescent dye BCECF-AM, can be adapted to investigate the hypothesis that this compound causes intracellular acidification.[5][6]

Materials:

  • Fungal culture

  • This compound

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Pluronic F-127

  • HEPES-buffered saline

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Dye Loading:

    • Harvest fungal cells and resuspend them in HEPES-buffered saline.

    • Add BCECF-AM (and Pluronic F-127 to aid dispersion) to the cell suspension and incubate to allow the dye to enter the cells and be cleaved by intracellular esterases.

  • Washing: Wash the cells to remove extracellular dye.

  • Treatment: Expose the dye-loaded cells to this compound.

  • Measurement:

    • Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

    • The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

  • Calibration: Create a calibration curve by treating dye-loaded cells with a protonophore (e.g., nigericin) in buffers of known pH to relate the fluorescence ratio to the intracellular pH.

Protocol 4: Ergosterol Biosynthesis Quantification (Hypothetical Application)

This protocol can be used to test the hypothesis that this compound interferes with ergosterol biosynthesis.[7][8]

Materials:

  • Fungal culture treated with this compound

  • Alcoholic potassium hydroxide

  • n-Heptane or pentane

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Treatment and Harvest: Grow the fungal culture in the presence of this compound. Harvest and lyophilize the mycelia.

  • Saponification: Treat the dried mycelia with alcoholic potassium hydroxide and heat to saponify the cellular lipids and release sterols.

  • Extraction: Extract the non-saponifiable lipids (containing ergosterol) with an organic solvent like n-heptane or pentane.

  • Analysis:

    • Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Detect ergosterol by its characteristic UV absorbance spectrum (a peak at 282 nm).

  • Quantification: Quantify the amount of ergosterol by comparing the peak area to a standard curve generated with pure ergosterol. A reduction in ergosterol content in treated cells compared to untreated controls would suggest inhibition of its biosynthesis.

Conclusion

This compound demonstrates promising antifungal activity, particularly against plant pathogenic fungi. The primary mechanism of action appears to be the disruption of the fungal cell membrane. Further research is warranted to explore its full spectrum of activity against medically important fungi and to elucidate the precise molecular targets and signaling pathways involved in its antifungal effects. The protocols provided herein offer a framework for the continued investigation and development of this compound as a potential novel antifungal agent.

References

Application Note: Experimental Protocols for the Synthesis of 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Isopropylbenzoic acid, also known as cuminic acid, is a substituted benzoic acid derivative with significant applications in various fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals, such as the anti-diabetic drug nateglinide, and as a component in the production of polymers, fragrances, and corrosion inhibitors.[1][2] This document provides detailed experimental protocols for three distinct and effective methods for the laboratory synthesis of this compound, intended for researchers in chemistry and drug development. The protocols described are the oxidation of p-cymene, synthesis via a Grignard reagent, and the high-yield oxidation of 4-isopropylbenzyl alcohol.

Physicochemical Data

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[3]
Molecular Weight164.20 g/mol [3]
AppearanceWhite crystalline powder[4]
Melting Point117-120 °C[4]
SolubilitySparingly soluble in water, soluble in alcohol[4]
pKa4.35 ± 0.10[5]

Protocol 1: Synthesis by Oxidation of p-Cymene

This protocol describes the synthesis of this compound via the oxidation of the methyl group of p-cymene (4-isopropyltoluene) using potassium permanganate as a strong oxidizing agent under alkaline conditions.[2][5]

Materials and Reagents:

  • p-Cymene (4-isopropyltoluene)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Methyl-tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Buchner funnel, pH paper, standard laboratory glassware.

Experimental Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, place 5.0 g of p-cymene. Prepare a solution of 12.0 g of potassium permanganate in 250 mL of water containing 2.0 g of sodium hydroxide.

  • Oxidation: Add the potassium permanganate solution to the flask. Heat the mixture to a gentle reflux using a heating mantle for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup - Removal of MnO₂: Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all product is collected in the filtrate.

  • Acidification: Transfer the clear filtrate to a large beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated sulfuric acid dropwise with stirring until the pH is approximately 2. A white precipitate of this compound will form. If the solution retains a slight purple or brown tint, add a small amount of solid sodium bisulfite until the solution is colorless.

  • Isolation and Purification: Collect the crude this compound by vacuum filtration using a Buchner funnel. Wash the crystals with cold distilled water.

  • Recrystallization: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a desiccator or a vacuum oven at low heat.

  • Analysis: Determine the yield, melting point, and purity (e.g., by NMR or IR spectroscopy) of the final product.

Protocol 2: Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from 4-isopropylbromobenzene, followed by its reaction with carbon dioxide (as dry ice) to form the carboxylate salt, which is then protonated to yield the carboxylic acid.[6][7] This procedure requires strictly anhydrous (moisture-free) conditions.

Materials and Reagents:

  • 4-Isopropylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 6 M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

  • Three-neck flask, dropping funnel, reflux condenser, drying tubes (CaCl₂), magnetic stirrer, standard laboratory glassware.

Experimental Procedure:

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120 °C for several hours and assembled while hot under a stream of dry nitrogen or argon, or protected by drying tubes.

  • Grignard Reagent Formation: Place 1.5 g of magnesium turnings and a small crystal of iodine into a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. In the dropping funnel, place a solution of 7.0 g of 4-isopropylbromobenzene in 50 mL of anhydrous diethyl ether.

  • Initiation and Reaction: Add approximately 5 mL of the bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a slight cloudiness. If it does not start, gently warm the flask with a heat gun. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

  • Carbonation: Crush approximately 20 g of dry ice into small pieces in a clean, dry beaker. While stirring vigorously, slowly pour the prepared Grignard reagent solution onto the crushed dry ice. A vigorous reaction will occur. Continue stirring until the mixture becomes a thick slurry. Allow the excess dry ice to sublime.

  • Hydrolysis (Workup): Once the mixture has reached room temperature, slowly and carefully add 50 mL of 6 M hydrochloric acid with stirring to hydrolyze the magnesium carboxylate salt. The mixture will separate into two layers.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 30 mL portions of diethyl ether. Combine all organic extracts.

  • Purification: Wash the combined organic layer with 30 mL of water, followed by 30 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Recrystallization and Drying: Recrystallize the crude this compound from a suitable solvent (e.g., heptane or an ethanol/water mixture), collect the crystals by vacuum filtration, and dry as described in Protocol 1.

Protocol 3: High-Yield Oxidation of 4-Isopropylbenzyl Alcohol

This modern protocol utilizes ultrasound irradiation to facilitate the oxidation of 4-isopropylbenzyl alcohol, resulting in a very high yield of the desired acid in a short reaction time.[3]

Materials and Reagents:

  • 4-Isopropylbenzyl alcohol

  • Diethylene glycol dimethyl ether (diglyme)

  • Ultrasonic bath or probe sonicator (40 kHz)

  • Round-bottom flask, rotary evaporator, standard laboratory glassware.

Experimental Procedure:

  • Reaction Setup: In a 10 mL round-bottom flask, place 0.75 g of 4-isopropylbenzyl alcohol and 2.0 g of diethylene glycol dimethyl ether.[3]

  • Sonication: Place the flask in an ultrasonic bath operating at 40 kHz and 30 W. Heat the mixture to 70 °C and maintain the ultrasonic irradiation for 30 minutes.[3]

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Remove the diethylene glycol dimethyl ether solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The remaining solid residue is the crude this compound. Recrystallize the product from a minimal amount of hot water or other suitable solvent to obtain the purified product.

  • Drying and Analysis: Collect the pure crystals by vacuum filtration and dry thoroughly. The reported yield for this specific procedure is approximately 98%.[3]

Summary of Synthesis Protocols

ParameterProtocol 1: Oxidation of p-CymeneProtocol 2: Grignard SynthesisProtocol 3: Oxidation of Alcohol
Starting Material p-Cymene4-Isopropylbromobenzene4-Isopropylbenzyl Alcohol
Key Reagents KMnO₄, NaOHMg, CO₂ (Dry Ice)Diglyme (solvent)
Reaction Time 4-6 hours1-2 hours30 minutes
Reaction Temp. Reflux (~100 °C)Reflux (~35 °C, Ether) then ~ -78 °C70 °C
Energy Source Conventional HeatingConventional HeatingUltrasonic Irradiation
Reported Yield Moderate to GoodGood~98%[3]
Key Considerations MnO₂ waste, strong oxidantRequires strict anhydrous conditionsRequires ultrasonic equipment

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of this compound, applicable to all the protocols described.

Synthesis_Workflow Start Starting Materials (e.g., p-Cymene) Reaction Chemical Reaction (e.g., Oxidation) Start->Reaction Reagents Workup Quenching & Acidic Workup Reaction->Workup Crude Mixture Extraction Solvent Extraction Workup->Extraction Aqueous Mixture Purification Recrystallization & Drying Extraction->Purification Organic Solution Analysis Product Analysis (Yield, MP, Purity) Purification->Analysis Purified Solid End Final Product: This compound Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Isopropylbenzoic acid (also known as Cumic Acid). The methods described are essential for identity confirmation, purity assessment, and quantitative analysis in research, quality control, and drug development settings.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase (RP) method is commonly employed, offering robust and reliable separation.[1] This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1] For applications requiring mass spectrometry detection (LC-MS), the mobile phase modifier can be switched from phosphoric acid to a volatile acid like formic acid.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 or a similar C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. A typical starting gradient could be 70:30 (Water:MeCN) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.

Quantitative Data Summary:

ParameterValue
Column Type Reverse Phase C18
Mobile Phase Acetonitrile / Water / Phosphoric Acid
Detection Wavelength 254 nm
Purity Specification ≥98.0%[2]

HPLC Analysis Workflow:

HPLC_Workflow A Sample Preparation (Dissolve & Filter) B HPLC System (Pump, Injector, Column) A->B C Isocratic/Gradient Elution (MeCN/H₂O/H₃PO₄) B->C D UV Detection (@ 254 nm) C->D E Data Acquisition & Analysis D->E F Purity Assessment & Quantification E->F

Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is well-suited for analyzing this compound, providing both retention time information for separation and mass spectra for structural confirmation.[3] The method can be used to identify impurities and degradation products. For less volatile derivatives, a derivatization step (e.g., silylation) may be employed.[4]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., Quadrupole or TOF).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or methanol.

Quantitative Data Summary:

ParameterValueReference
Kovats Retention Index (Standard Non-polar) 1331.3[5]
Major Mass Fragments (m/z) 147 (M-OH), 119, 91[5]
Purity Specification by GC >98.0%

GC-MS Analysis Workflow:

GCMS_Workflow A Sample Preparation (Dissolve in Solvent) B GC Injection (Vaporization) A->B C Chromatographic Separation (Capillary Column) B->C D Mass Spectrometry (Ionization & Fragmentation) C->D E Mass Analysis (m/z Detection) D->E F Compound Identification & Purity Analysis E->F

Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the number, connectivity, and chemical environment of protons, while ¹³C NMR details the carbon framework of the molecule. These techniques are used to confirm the identity and structure of the compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition: Acquire standard ¹H and ¹³C spectra. For ¹³C, a proton-decoupled experiment is standard.

¹H NMR Quantitative Data (90 MHz, CDCl₃): [6]

AssignmentChemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.52Singlet (broad)1H
Aromatic (Ha)~8.05Doublet2H
Aromatic (Hb)~7.32Doublet2H
Isopropyl (-CH)~2.97Septet1H
Isopropyl (-CH₃)~1.28Doublet6H

¹³C NMR Quantitative Data (CDCl₃): [6]

AssignmentChemical Shift (ppm)
Carbonyl (-C=O)~172.64
Aromatic (C-ipso, -CH)~155.42
Aromatic (CH)~130.50
Aromatic (C-ipso, -COOH)~127.15
Aromatic (CH)~126.65
Isopropyl (-CH)~34.41
Isopropyl (-CH₃)~23.67

NMR Analysis Workflow:

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Place Sample in NMR Spectrometer A->B C Acquire Spectra (¹H, ¹³C) B->C D Process Data (Fourier Transform, Phasing) C->D E Spectral Interpretation (Chemical Shifts, Integration) D->E F Structural Confirmation E->F FTIR_Workflow A Sample Preparation (KBr Pellet or Nujol Mull) B FTIR Spectrometer A->B C Acquire Spectrum (4000-400 cm⁻¹) B->C D Data Processing (Background Subtraction) C->D E Identify Characteristic Peaks (Functional Groups) D->E F Identity Confirmation E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-isopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound include the oxidation of p-cymene, the Grignard reaction with 4-isopropylbromobenzene, and the Friedel-Crafts acylation of cumene followed by an oxidation step. Each method offers distinct advantages and challenges in terms of starting materials, reaction conditions, and yield.

Q2: Which synthesis method generally provides the highest yield?

A2: While yields are highly dependent on reaction scale and optimization, the oxidation of p-cymene and the Grignard reaction are often reported to produce high yields of this compound.[1][2] For instance, a method involving the ultrasonic irradiation of 4-isopropylbenzyl alcohol has reported a yield of 98%. However, the choice of method often depends on the availability of starting materials and the desired purity of the final product.

Q3: What are the main challenges associated with the Friedel-Crafts acylation route?

A3: The primary challenge in synthesizing this compound via Friedel-Crafts acylation of cumene is the formation of a mixture of ortho- and para-isomers, which can be difficult to separate.[3][4][5] Additionally, the reaction is prone to polyacylation and the carbocation intermediate can undergo rearrangement, leading to undesired byproducts.[5]

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying crude this compound. Suitable solvents for recrystallization include aqueous ethanol or hot water. The choice of solvent will depend on the impurities present. For acidic impurities, a wash with a basic solution followed by re-acidification and extraction can be effective.

Troubleshooting Guides by Synthetic Route

Method 1: Oxidation of p-Cymene

This method involves the oxidation of the methyl group of p-cymene (4-isopropyltoluene) to a carboxylic acid. A common and potent oxidizing agent for this transformation is potassium permanganate (KMnO₄).

Troubleshooting Guide: Oxidation of p-Cymene
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature (e.g., 80°C for 9 hours).[1][6]- Ensure a sufficient molar excess of KMnO₄ (e.g., a 1:3 molar ratio of p-cymene to KMnO₄).[1][6]
Oxidation of the isopropyl group.- Careful control of reaction temperature can help minimize side reactions.
Loss of product during workup.- Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic.- Thoroughly wash the manganese dioxide byproduct with hot water to recover any adsorbed product.
Presence of Byproducts (e.g., p-isopropylbenzaldehyde, p-methylacetophenone) Incomplete oxidation.- Increase the amount of oxidizing agent or prolong the reaction time to ensure complete conversion to the carboxylic acid.[1][6]
Over-oxidation or side reactions.- Optimize the reaction temperature and the rate of addition of the oxidizing agent.
Reaction is Sluggish or Does Not Proceed Poor mixing of the biphasic system (p-cymene and aqueous KMnO₄).- Use vigorous mechanical stirring.- Consider the use of a phase-transfer catalyst to facilitate the reaction between the organic substrate and the aqueous oxidant.
Deactivation of the oxidizing agent.- Ensure the KMnO₄ solution is freshly prepared.
Experimental Protocol: Oxidation of p-Cymene with KMnO₄
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-cymene, water, and a small amount of a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide).

  • Addition of Oxidant: Prepare a solution of potassium permanganate in water. Heat the p-cymene mixture to reflux and add the KMnO₄ solution dropwise over several hours. The purple color of the permanganate should disappear as it reacts.

  • Reaction Monitoring: Continue heating and stirring until the purple color of the permanganate persists, indicating the completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water to recover any product.

    • Combine the filtrate and the washings.

    • Acidify the filtrate with a strong acid (e.g., HCl or H₂SO₄) until the precipitation of this compound is complete.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Logical Troubleshooting Workflow for p-Cymene Oxidation

G start Low Yield or Impurities in p-Cymene Oxidation check_completion Is the reaction going to completion? (Check for unreacted p-cymene) start->check_completion check_byproducts Are there significant byproducts? (e.g., aldehyde, ketone) check_completion->check_byproducts Yes incomplete Incomplete Reaction check_completion->incomplete No side_reactions Side Reactions Occurring check_byproducts->side_reactions Yes workup_issue Is product being lost during workup? check_byproducts->workup_issue No solution1 Increase reaction time and/or temperature. Increase molar ratio of KMnO4. incomplete->solution1 solution2 Optimize temperature. Ensure slow addition of oxidant. side_reactions->solution2 end Improved Yield and Purity solution1->end solution2->end solution3 Ensure sufficient acidification for precipitation. Thoroughly wash MnO2 byproduct. workup_issue->solution3 Yes workup_issue->end No solution3->end

Caption: Troubleshooting workflow for the oxidation of p-cymene.

Method 2: Grignard Reaction of 4-Isopropylbromobenzene

This synthesis involves the formation of a Grignard reagent from 4-isopropylbromobenzene, followed by its reaction with carbon dioxide (dry ice) to form the carboxylate salt, which is then protonated to yield this compound.

Troubleshooting Guide: Grignard Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Grignard Reaction Fails to Initiate Wet glassware or solvent.- Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether or THF).
Inactive magnesium surface.- Crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[7]- Use sonication to clean the magnesium surface.[8][9]
Low Yield of this compound Grignard reagent destroyed by moisture or acidic protons.- Ensure all reagents and apparatus are scrupulously dry.
Side reaction forming biphenyl.- Add the 4-isopropylbromobenzene solution slowly to the magnesium to maintain a gentle reflux and avoid localized high concentrations.
Inefficient carboxylation.- Use a large excess of freshly crushed, high-surface-area dry ice.- Pour the Grignard solution onto the dry ice, rather than adding the dry ice to the solution.
Significant Biphenyl Byproduct High reaction temperature.- Control the rate of addition of the alkyl halide to maintain a gentle reflux from the heat of the reaction. Avoid external heating unless necessary to sustain the reaction.
Wurtz-type coupling.- This is an inherent side reaction. Slow addition and temperature control can minimize it.[10]
Experimental Protocol: Grignard Synthesis of this compound
  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 4-isopropylbromobenzene in anhydrous diethyl ether and add a small portion to the flask.

    • If the reaction does not start (indicated by cloudiness and gentle boiling), add a crystal of iodine or warm the flask gently.

    • Once initiated, add the remaining 4-isopropylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • In a separate beaker, place a large excess of crushed dry ice.

    • Slowly pour the Grignard reagent solution onto the dry ice with gentle stirring.

    • Allow the mixture to stand until the excess dry ice has sublimed.

  • Workup:

    • Slowly add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel. The this compound will be in the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract with a dilute sodium hydroxide solution. The product will move to the aqueous layer as its sodium salt.

  • Isolation and Purification:

    • Separate the aqueous layer and acidify it with cold, concentrated HCl to precipitate the this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent if necessary.

Grignard Synthesis Workflow```dot

G start Start: Prepare Grignard Reagent reagents 4-Isopropylbromobenzene + Mg + Anhydrous Ether start->reagents initiation Initiate Reaction (Iodine, heat, or sonication) reagents->initiation addition Slowly add remaining 4-isopropylbromobenzene initiation->addition reflux Reflux to complete formation addition->reflux carboxylation Pour Grignard reagent onto excess dry ice reflux->carboxylation workup Acidify with HCl carboxylation->workup extraction Extract with ether, then with NaOH(aq) workup->extraction precipitation Acidify aqueous layer to precipitate product extraction->precipitation purification Filter, wash, and recrystallize precipitation->purification product This compound purification->product

Caption: Decision pathway for the Friedel-Crafts synthesis route.

References

Technical Support Center: Purification of 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-Isopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. For synthesis via Friedel-Crafts alkylation of benzoic acid or a derivative, common impurities include isomeric byproducts such as 2-isopropylbenzoic acid and 3-isopropylbenzoic acid.[1] Unreacted starting materials like p-cymene and byproducts from oxidation reactions can also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and acid-base extraction. The choice between them depends on the nature of the impurities. Recrystallization is excellent for removing small amounts of impurities with different solubility profiles, while acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is typically in the range of 117-120 °C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] HPLC can provide quantitative purity data, while ¹H NMR can help identify the presence of isomeric impurities and other contaminants.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

  • Cause: The solute's melting point is lower than the boiling point of the solvent, or there is a high concentration of impurities which significantly depresses the melting point.

  • Solution:

    • Add a small amount of a co-solvent in which the this compound is more soluble to lower the solvent's boiling point. A common solvent system is a mixture of ethanol and water.

    • Ensure the initial dissolution is performed at the lowest possible temperature that allows for complete dissolution.

    • If significant impurities are suspected, consider a preliminary purification step like acid-base extraction before recrystallization.

Problem: Poor crystal yield after cooling.

  • Cause:

    • Too much solvent was used, resulting in a non-saturated solution upon cooling.

    • The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.

    • The final cooling temperature is not low enough.

  • Solution:

    • If too much solvent was added, gently heat the solution to evaporate some of the solvent and re-saturate it.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more easily filterable crystals.

    • Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize crystal formation.

Problem: Crystals are colored or appear impure.

  • Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb some of the desired product.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • A second recrystallization may be necessary to achieve high purity.

Acid-Base Extraction Issues

Problem: Incomplete separation of layers in the separatory funnel (emulsion formation).

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, especially if the concentrations of the acid and base are high.

  • Solution:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Allow the funnel to stand for a longer period to allow the layers to separate.

    • Adding a small amount of brine (saturated NaCl solution) can help to break up the emulsion.

Problem: Low recovery of this compound after acidification.

  • Cause:

    • Incomplete extraction of the carboxylate salt into the aqueous layer.

    • Incomplete precipitation of the carboxylic acid upon acidification.

    • The product is somewhat soluble in the aqueous solution.

  • Solution:

    • Perform multiple extractions with the basic solution (e.g., 3 x 20 mL instead of 1 x 60 mL) to ensure complete transfer of the carboxylate to the aqueous phase.

    • Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH < 4) for complete precipitation.

    • Cool the acidified solution in an ice bath to minimize the solubility of the this compound.

    • If the product remains in solution, it can be back-extracted into an organic solvent like diethyl ether or dichloromethane.

Experimental Protocols

Recrystallization of this compound from Ethanol/Water

This protocol is suitable for purifying this compound with a starting purity of approximately 90-95%.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot ethanol (approximately 15-20 mL). Heat the mixture gently on a hot plate.

  • Addition of Water: Once the solid is completely dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of hot ethanol to the solution until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for 30 minutes to complete the crystallization process.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Acid-Base Extraction of this compound

This protocol is effective for separating this compound from neutral impurities.

  • Dissolution: Dissolve 5.0 g of the impure this compound mixture in 50 mL of diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract it with two 25 mL portions of 1 M sodium bicarbonate solution. Gently invert the funnel multiple times for each extraction, venting frequently.

  • Combine Aqueous Layers: Combine the two aqueous extracts in a separate beaker. The neutral impurity will remain in the ether layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 6 M HCl with stirring until the pH is below 4 (test with pH paper). This compound will precipitate out as a white solid.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of ice-cold water.

  • Drying: Dry the purified this compound.

Quantitative Data Summary

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Recrystallization (Ethanol/Water)95%>99%80-90%
Acid-Base Extraction80-90%>98%85-95%

Note: Purity can be assessed by HPLC analysis. Yields are dependent on the initial purity and careful execution of the procedure.

Visual Diagrams

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot ethanol add_water Add hot water until cloudy dissolve->add_water add_etoh Add hot ethanol to clarify add_water->add_etoh cool_rt Cool to room temperature add_etoh->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum filtration cool_ice->filtrate wash Wash with cold solvent filtrate->wash dry Dry purified product wash->dry

Caption: Experimental workflow for the recrystallization of this compound.

AcidBase_Extraction_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude this compound (with neutral impurity) dissolve Dissolve in Diethyl Ether start->dissolve extract Extract with 1M NaHCO3 (aq) (x2) dissolve->extract separate Separate Layers extract->separate org_layer Neutral Impurity in Diethyl Ether separate->org_layer Top Layer aq_layer Sodium 4-isopropylbenzoate in water separate->aq_layer Bottom Layer dry_org Dry with Na2SO4 org_layer->dry_org evap_org Evaporate Ether dry_org->evap_org neutral_prod Isolated Neutral Impurity evap_org->neutral_prod acidify Acidify with 6M HCl aq_layer->acidify precipitate Precipitation of This compound acidify->precipitate filtrate_aq Vacuum Filtration precipitate->filtrate_aq pure_product Purified this compound filtrate_aq->pure_product

Caption: Experimental workflow for acid-base extraction of this compound.

Troubleshooting_Low_Yield cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction start Low Yield in Purification recryst_issue Issue: Too much solvent? start->recryst_issue extract_issue Issue: Incomplete extraction? start->extract_issue recryst_sol1 Solution: Evaporate excess solvent recryst_issue->recryst_sol1 recryst_issue2 Issue: Cooling too fast? recryst_issue->recryst_issue2 No recryst_sol2 Solution: Allow slow cooling to RT recryst_issue2->recryst_sol2 extract_sol1 Solution: Perform multiple extractions extract_issue->extract_sol1 extract_issue2 Issue: Incomplete precipitation? extract_issue->extract_issue2 No extract_sol2 Solution: Check pH and cool thoroughly extract_issue2->extract_sol2

Caption: Troubleshooting logic for low yield in purification.

References

stability of 4-Isopropylbenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Isopropylbenzoic acid under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound is a white to off-white crystalline powder that is generally stable at room temperature when stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is important to protect it from strong oxidizing agents, with which it is incompatible.[1][3] For long-term storage, refrigeration (0-10°C) under an inert atmosphere is recommended, as it can be sensitive to air and heat.[4][5]

Q2: What are the expected hazardous decomposition products of this compound?

A2: Upon combustion or thermal decomposition, this compound may produce hazardous products, primarily carbon monoxide (CO) and carbon dioxide (CO2).[1][3]

Q3: How does the solubility of this compound affect its stability in different media?

A3: this compound has poor solubility in water but is soluble in organic solvents like ethanol and methanol.[2][6] Its solubility in aqueous solutions increases under basic conditions due to the deprotonation of the carboxylic acid group, forming the more soluble carboxylate salt.[2] This change in solubility and ionization state can influence its stability and degradation pathways in different pH environments.

Troubleshooting Guide for Stability Studies

Issue: I am observing unexpected degradation of this compound in my formulation.

  • Possible Cause 1: Presence of Oxidizing Agents. this compound is incompatible with strong oxidizing agents.[1][3] Check all excipients and reagents for potential oxidizing properties.

  • Troubleshooting:

    • Review the composition of your formulation to identify and replace any oxidizing components.

    • Ensure that all glassware and equipment are thoroughly cleaned to remove any residual oxidizing agents.

  • Possible Cause 2: Inappropriate pH. The stability of this compound can be pH-dependent. While generally stable, extremes in pH, especially when combined with elevated temperatures, can promote degradation.

  • Troubleshooting:

    • Determine the pH of your formulation.

    • If necessary, adjust the pH to a more neutral range, if compatible with your experimental goals.

    • Conduct forced degradation studies at different pH values to understand its stability profile in your specific medium.

  • Possible Cause 3: Exposure to Light. Aromatic carboxylic acids can be susceptible to photolytic degradation.

  • Troubleshooting:

    • Protect your samples from light by using amber-colored containers or by covering them with aluminum foil.

    • Conduct a photostability study to determine the extent of degradation upon light exposure.

  • Possible Cause 4: Elevated Temperature. High temperatures can lead to thermal degradation, potentially through decarboxylation.

  • Troubleshooting:

    • Store samples at the recommended temperature.

    • If your process requires heating, evaluate the impact of temperature on the stability of this compound to determine the acceptable temperature range and duration of exposure.

Summary of Forced Degradation Studies (Illustrative Data)

The following tables summarize the potential degradation of this compound under various stress conditions. This data is illustrative and intended to provide a general expectation for the outcomes of forced degradation studies. Actual results may vary depending on the specific experimental conditions.

Table 1: Summary of this compound Degradation under Stress Conditions

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Illustrative)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours80°C5 - 10%Minimal degradation, primarily unchanged starting material.
Base Hydrolysis 0.1 M NaOH24 hours80°C10 - 15%Formation of the sodium salt; potential for minor degradation.
Oxidation 3% H₂O₂24 hoursRoom Temp20 - 30%4-(1-hydroxy-1-methylethyl)benzoic acid, 4-acetylbenzoic acid
Thermal Solid State48 hours105°C15 - 25%Cumene (from decarboxylation), other minor impurities.
Photolytic ICH Q1B Option 224 hoursRoom Temp10 - 20%Various photolytic degradation products.

Detailed Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Preparation of Stock Solution
  • Objective: To prepare a stock solution of this compound for stress testing.

  • Procedure:

    • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Acidic Degradation
  • Objective: To evaluate the stability of this compound in an acidic environment.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the solution at 80°C for 24 hours in a water bath.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.

Basic Degradation
  • Objective: To assess the stability of this compound in a basic environment.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Heat the solution at 80°C for 24 hours in a water bath.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • After the specified time, dilute the solution to a suitable concentration with the mobile phase for analysis.

Thermal Degradation
  • Objective: To investigate the effect of high temperature on the stability of solid this compound.

  • Procedure:

    • Place a known amount of solid this compound in a petri dish.

    • Expose the solid to a temperature of 105°C in a hot air oven for 48 hours.

    • After the specified time, allow the sample to cool to room temperature.

    • Dissolve a known amount of the stressed solid in a suitable solvent to obtain a solution of a specific concentration for analysis.

Photolytic Degradation
  • Objective: To evaluate the photostability of this compound.

  • Procedure:

    • Expose the stock solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light by wrapping the container in aluminum foil.

    • After the exposure, dilute both the exposed and control samples to a suitable concentration with the mobile phase for analysis.

Visualizations

The following diagrams illustrate the experimental workflow for forced degradation studies and the potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 80°C) prep->base Expose to oxidation Oxidation (3% H₂O₂) prep->oxidation Expose to thermal Thermal Stress (105°C, Solid) prep->thermal Expose to photo Photolytic Stress (ICH Q1B) prep->photo Expose to neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize Dissolve & Dilute photo->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterization of Degradation Products (LC-MS, NMR) hplc->characterize

Caption: Experimental Workflow for Forced Degradation Studies.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation parent This compound prod1 4-(1-hydroxy-1-methylethyl)benzoic acid parent->prod1 Oxidation (H₂O₂) prod3 Cumene (Decarboxylation) parent->prod3 Heat (Δ) prod4 Various Photodegradants parent->prod4 Light (hν) prod2 4-acetylbenzoic acid prod1->prod2 Further Oxidation

Caption: Potential Degradation Pathways of this compound.

References

common impurities in 4-Isopropylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Isopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the handling, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: The presence and concentration of impurities in this compound can vary depending on the synthetic route employed by the manufacturer. Based on common synthesis methods, the following impurities may be present:

  • Isomeric Impurities: If the synthesis involves Friedel-Crafts alkylation or acylation of cumene, ortho- and meta-isopropylbenzoic acid isomers are potential impurities. The separation of these positional isomers can be challenging due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as p-cymene or cuminic aldehyde may be present in the final product.

  • Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of byproducts. For instance, Friedel-Crafts reactions can sometimes result in di- or tri-substituted isopropyl species on the benzene ring.

Q2: How can I remove these impurities from my this compound sample?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. This technique relies on the differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures. A well-chosen solvent will dissolve the this compound at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the crystallization of the pure compound upon cooling while the impurities remain in the solution.

Q3: What is the recommended solvent for the recrystallization of this compound?

A3: For this compound, a mixed solvent system of ethanol and water is often effective. Ethanol is a good solvent for this compound at room temperature and elevated temperatures, while water is a poor solvent. By dissolving the impure acid in a minimal amount of hot ethanol and then gradually adding hot water until the solution becomes slightly cloudy (the cloud point), a supersaturated solution is created. Upon slow cooling, pure this compound will crystallize.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantifying the purity of this compound and detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point range close to its literature value (117-118 °C). A broad or depressed melting point range is indicative of the presence of impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Broad or Depressed Melting Point Presence of impurities in the this compound sample.Purify the sample using the recrystallization protocol provided below.
Low Recovery After Recrystallization - Too much solvent was used. - The cooling process was too rapid. - The crystals were not completely collected during filtration.- Use the minimum amount of hot solvent required to dissolve the solid. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Ensure all crystals are transferred to the filter funnel and wash with a minimal amount of ice-cold solvent.
Oiling Out During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solute is too insoluble in the chosen solvent.- Ensure the correct solvent system is being used. - Add a small amount of the "good" solvent (ethanol) to the hot solution to redissolve the oil, then allow it to cool slowly.
Impurity Peaks Detected by HPLC/GC-MS The purification process was not sufficient to remove all impurities.- Repeat the recrystallization process. A second recrystallization can significantly improve purity. - For challenging separations, such as isomeric impurities, preparative chromatography may be necessary.

Experimental Protocols

Recrystallization of this compound (Ethanol/Water System)

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Impure this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly and persistently cloudy. This is the saturation point.

  • Redissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and assess the purity of the recrystallized product by HPLC or GC-MS.

HPLC Method for Purity Analysis

This method provides a general guideline for the purity analysis of this compound. Method optimization may be required based on the specific instrument and impurities being analyzed.

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Impurity_Removal_Workflow cluster_start Starting Material cluster_purification Purification Process cluster_analysis Quality Control Impure_Acid Impure this compound (with isomers, unreacted materials, byproducts) Dissolution 1. Dissolve in min. hot Ethanol Impure_Acid->Dissolution Addition 2. Add hot Water to cloud point Dissolution->Addition Cooling 3. Slow Cooling & Crystallization Addition->Cooling Filtration 4. Vacuum Filtration & Washing Cooling->Filtration Pure_Acid Purified this compound Filtration->Pure_Acid Solid Impurities Impurities in Filtrate Filtration->Impurities Liquid Analysis Purity Analysis (HPLC, GC-MS, MP) Pure_Acid->Analysis

Caption: Workflow for the purification of this compound.

Logical_Relationship cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities cluster_removal Removal Method A Friedel-Crafts from Cumene D Isomeric Impurities (ortho-, meta-) A->D G Side-Reaction Byproducts A->G B Oxidation of p-Cymene E Unreacted Starting Material (p-Cymene) B->E C Oxidation of Cuminic Aldehyde F Unreacted Starting Material (Cuminic Aldehyde) C->F H Recrystallization D->H E->H F->H G->H

Caption: Relationship between synthesis routes, impurities, and removal.

troubleshooting side reactions in 4-Isopropylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-isopropylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the oxidation of p-cymene, the Grignard reaction with 4-isopropylphenylmagnesium bromide and carbon dioxide, and the Friedel-Crafts acylation of cumene.[1][2] Each method has its own set of advantages and potential side reactions.

Q2: I am getting a low yield of this compound. What are the general factors I should investigate?

A2: Low yields can stem from several factors depending on the synthetic route. Key areas to investigate include:

  • Purity of starting materials: Ensure all reactants and solvents are pure and anhydrous, especially for Grignar reactions.[3][4]

  • Reaction conditions: Temperature, reaction time, and catalyst concentration are critical parameters that may need optimization.[1][5]

  • Atmospheric control: For moisture-sensitive reactions like the Grignard synthesis, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Work-up procedure: Inefficient extraction or purification steps can lead to product loss.

Q3: How can I purify the crude this compound product?

A3: Purification of crude this compound is typically achieved through recrystallization, often from hot water or a mixed solvent system.[6][7] For removing specific impurities, such as the biphenyl byproduct from a Grignard reaction, washing the crude product with a non-polar solvent like hexane can be effective.[8] Chromatographic techniques like preparative HPLC can also be employed for high-purity applications.[9]

Troubleshooting Guide: Side Reactions

Oxidation of p-Cymene

Q: My oxidation of p-cymene is producing significant amounts of p-isopropylbenzyl alcohol and p-isopropyl benzaldehyde instead of the desired carboxylic acid. How can I minimize these byproducts?

A: The formation of p-isopropylbenzyl alcohol and p-isopropyl benzaldehyde as intermediates is a common occurrence in the oxidation of p-cymene.[10] To promote the reaction towards the final carboxylic acid product, consider the following:

  • Increase Reaction Time: Insufficient reaction time may not allow for the complete oxidation of the intermediate alcohol and aldehyde.

  • Optimize Catalyst and Oxidant Concentration: The choice and concentration of the catalyst (e.g., Co(OAc)₂/Mn(OAc)₂) and the oxidant are crucial. Ensure an adequate amount of oxidant is present to drive the reaction to completion.

  • Adjust Reaction Temperature: Higher temperatures generally favor the formation of the carboxylic acid. However, excessively high temperatures can lead to other side products.

  • Control Air/Oxygen Pressure: In aerial oxidations, higher oxygen pressure can sometimes stabilize the intermediate alcohol, so this parameter may need to be optimized.

Q: I am observing the formation of p-methyl acetophenone as a byproduct. What causes this and how can it be avoided?

A: The formation of p-methyl acetophenone can occur through the oxidation of the isopropyl group of p-cymene.[10] To minimize this side reaction:

  • Catalyst Selection: The catalyst system can influence the selectivity of the oxidation. Some catalyst systems may favor oxidation of the methyl group over the isopropyl group.

  • Reaction Conditions: Fine-tuning the reaction temperature and time can help improve the selectivity towards the desired product.

Grignard Synthesis

Q: My Grignard synthesis is yielding a significant amount of biphenyl. What is the cause and how can I prevent it?

A: Biphenyl is a common byproduct in Grignard reactions involving aryl halides. It is formed from the coupling of the phenyl radical intermediate.[3] To minimize biphenyl formation:

  • Slow Addition of Alkyl Halide: Add the solution of 4-isopropylbromobenzene to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Maintain Moderate Temperature: While the initiation of a Grignard reaction may require gentle heating, avoid excessive temperatures which can promote radical coupling reactions.

  • Ensure High-Quality Magnesium: Use fresh, high-purity magnesium turnings. An oxide layer on the magnesium can hinder the desired reaction.[3]

Q: How do I remove the biphenyl impurity from my this compound product?

A: Biphenyl is a non-polar hydrocarbon, while this compound is a carboxylic acid. This difference in polarity can be exploited for purification:

  • Extraction: During the acidic work-up, the benzoic acid will be in its protonated, less water-soluble form. Biphenyl, being non-polar, will be soluble in an organic solvent. You can perform a liquid-liquid extraction to separate the two.[8]

  • Recrystallization: this compound can be selectively recrystallized from a suitable solvent, leaving the more soluble biphenyl impurity in the mother liquor.[11]

  • Washing: Washing the crude solid product with a non-polar solvent like hexane can effectively remove the biphenyl impurity.[8]

Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation of cumene is producing a mixture of ortho- and para-isomers. How can I improve the selectivity for the para-isomer?

A: The formation of both ortho- and para-isomers is a known issue in Friedel-Crafts reactions with alkylbenzenes.[2][12] The isopropyl group is an ortho-, para-director. To favor the formation of the para-isomer (this compound):

  • Steric Hindrance: The bulky isopropyl group sterically hinders the ortho- position, which naturally favors para-substitution. To further enhance this effect, you can try using a bulkier Lewis acid catalyst.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para-isomer.

  • Purification: If a mixture of isomers is obtained, they can often be separated by fractional crystallization or chromatography, exploiting the differences in their physical properties.

Data Presentation

Table 1: Effect of Reaction Parameters on the Oxidation of p-Cymene

EntryCatalyst SystemTemperature (°C)Pressure (bar)Conversion of p-Cymene (%)Selectivity for this compound (%)Selectivity for p-Isopropylbenzyl Alcohol (%)Selectivity for p-Isopropyl Benzaldehyde (%)
1Co/Mn/Br1505660.2LowHighLow
2Co/Mn/Br15042-3.354.733.1
3Co/Mn/Br1501420.6---
4Co/Mn/Br15056 (6h)93.8-54.214.4

Data synthesized from literature to illustrate trends.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of p-Cymene
  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add p-cymene, acetic acid (as solvent), cobalt (II) acetate, and manganese (II) acetate.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100-150°C) with vigorous stirring. Introduce a stream of air or pure oxygen into the reaction mixture through the gas inlet.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis to determine the consumption of p-cymene and the formation of this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. Filter the solid and wash with cold water. If the product remains in solution, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot water.

Protocol 2: Synthesis via Grignard Reaction
  • Preparation of Grignard Reagent: In an oven-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-isopropylbromobenzene in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Carbonation: Once the Grignard reagent has formed (the magnesium has been consumed), cool the reaction mixture in an ice-salt bath. Carefully add crushed dry ice (solid carbon dioxide) to the reaction mixture in small portions with vigorous stirring.

  • Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid. This will protonate the carboxylate salt and dissolve any unreacted magnesium.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. The this compound will move into the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated HCl to precipitate the pure this compound. Filter the solid, wash with cold water, and dry.

Protocol 3: Synthesis via Friedel-Crafts Acylation
  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place anhydrous aluminum chloride and a solvent such as carbon disulfide or dichloromethane. Cool the mixture in an ice bath.

  • Acylation: Slowly add acetyl chloride to the cooled suspension of aluminum chloride. Then, add cumene (isopropylbenzene) dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Intermediate Oxidation: The resulting 4-isopropylacetophenone is then oxidized to this compound using an oxidizing agent like sodium hypochlorite (bleach) in a haloform reaction, or through other oxidation methods.

  • Purification: The final product is isolated by acidification of the carboxylate salt and purified by recrystallization.

Visualizations

Oxidation_Pathway pCymene p-Cymene intermediate_alcohol p-Isopropylbenzyl Alcohol pCymene->intermediate_alcohol Oxidation side_product p-Methyl Acetophenone pCymene->side_product Side Reaction intermediate_aldehyde p-Isopropyl Benzaldehyde intermediate_alcohol->intermediate_aldehyde Oxidation product 4-Isopropylbenzoic Acid intermediate_aldehyde->product Oxidation

Caption: Oxidation pathway of p-cymene to this compound.

Grignard_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Carbonation cluster_workup Work-up and Purification alkyl_halide 4-Isopropylbromobenzene grignard_reagent 4-Isopropylphenylmagnesium Bromide alkyl_halide->grignard_reagent mg Magnesium mg->grignard_reagent carboxylate_salt Magnesium Carboxylate Salt grignard_reagent->carboxylate_salt biphenyl Biphenyl (Side Product) grignard_reagent->biphenyl Side Reaction co2 CO2 (Dry Ice) co2->carboxylate_salt acid_workup Acidic Work-up (HCl) carboxylate_salt->acid_workup product This compound acid_workup->product purification Purification (Recrystallization/Extraction) product->purification Friedel_Crafts_Isomers cluster_products Product Mixture cumene Cumene para_isomer 4-Isopropylacetophenone (Para-isomer) cumene->para_isomer ortho_isomer 2-Isopropylacetophenone (Ortho-isomer) cumene->ortho_isomer acyl_chloride Acetyl Chloride + AlCl3 oxidation Oxidation para_isomer->oxidation final_product This compound oxidation->final_product

References

optimization of reaction parameters for 4-Isopropylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question Possible Cause(s) Troubleshooting Steps
Q1: Why is the yield of my this compound unexpectedly low? 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or catalyst deactivation.2. Side Reactions: Formation of by-products such as p-isopropylbenzaldehyde or p-methyl acetophenone can reduce the yield of the desired product.[1]3. Loss During Workup: The product may be lost during extraction or purification steps. This compound has some solubility in water, which can be exacerbated at a non-optimal pH.[2]4. Grignard Reagent Issues (if applicable): The Grignard reagent is sensitive to moisture and air. Contamination with water or alcohols will quench the reagent and prevent it from reacting with CO2.[3]1. Optimize Reaction Conditions: - Time: Extend the reaction time and monitor progress using techniques like TLC or GC. - Temperature: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. For oxidation of p-cymene, temperatures can range from 80°C to 125°C depending on the specific method.[1][4] - Catalyst: For catalytic oxidations, ensure the catalyst is active and used in the correct proportion. Consider using fresh catalyst.2. Minimize Side Reactions: - Adjust the oxidant-to-substrate ratio. For instance, in permanganate oxidation of p-cymene, a 3:1 molar ratio of KMnO4 to p-cymene has been found to be effective.[1] - In catalytic air oxidation, controlling air pressure can influence product selectivity.3. Improve Workup Procedure: - During aqueous extraction, ensure the pH is sufficiently acidic (pH < 4) before extracting the carboxylic acid into an organic solvent to minimize its solubility in the aqueous layer. - Perform multiple extractions with smaller volumes of solvent for better recovery.4. Grignard Reaction Precautions: - Use oven-dried glassware and anhydrous solvents (e.g., diethyl ether).[3] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Use sonication to help initiate the reaction by cleaning the surface of the magnesium turnings.[5]
Q2: My final product is impure. What are the likely contaminants and how can I remove them? 1. Unreacted Starting Material: p-cymene, cuminic aldehyde, or the corresponding halo-aromatic may remain.2. By-products: Common by-products include p-isopropylbenzaldehyde, p-isopropylbenzyl alcohol, and p-methyl acetophenone.[1][6] In Grignard synthesis, biphenyl can be a significant impurity.[3]3. Solvent Residue: Residual solvent from the reaction or purification may be present.1. Purification Strategies: - Recrystallization: This is a highly effective method for purifying this compound. It is a solid at room temperature with a melting point of 117-120°C.[7][8] A suitable solvent system should be chosen where the acid is soluble at high temperatures but sparingly soluble at low temperatures. - Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether and extract with a basic aqueous solution (e.g., NaOH or NaHCO3). The this compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure acid, which is then filtered.[3] - Column Chromatography: While less common for bulk purification of a simple carboxylic acid, it can be effective for removing persistent impurities.
Q3: My oxidation reaction of p-cymene is very slow or has stalled. 1. Low Reaction Temperature: The activation energy for the oxidation of the methyl group on p-cymene may not be met.2. Catalyst Inactivity: In catalytic systems (e.g., Co/Mn/Br), the catalyst may be poisoned or in the wrong oxidation state.3. Insufficient Oxidant: The oxidizing agent may have been consumed or is not present in a sufficient amount.1. Verify Temperature: Check and increase the reaction temperature to the recommended level (e.g., 80°C for KMnO4 oxidation).[1]2. Address Catalyst Issues: Ensure the catalyst components are correctly added. For air oxidation systems, ensure a continuous and sufficient flow of air or oxygen.[4]3. Check Oxidant Levels: If using a chemical oxidant like KMnO4, ensure the stoichiometry is correct. The reaction mixture should maintain a purple color during the initial phase, indicating the presence of permanganate.
Q4: The Grignard reaction for my synthesis won't start. 1. Wet Glassware or Solvents: Traces of water will prevent the formation of the Grignard reagent.[3]2. Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction.1. Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware. Use anhydrous solvents.[3]2. Activate Magnesium: - Gently crush the magnesium turnings with a glass rod to expose a fresh surface. - Add a small crystal of iodine to the reaction flask. - Use sonication to clean the magnesium surface.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound? The most common starting materials are p-cymene (4-isopropyltoluene) and cuminic aldehyde.[7][9][10] Other routes start from isopropylbenzene or even renewable sources like β-pinene.[7][11]

Q2: What are the primary synthesis routes for this compound? The main synthetic pathways include:

  • Oxidation of p-cymene: Using strong oxidizing agents like potassium permanganate or catalytic oxidation with air/oxygen in the presence of metal catalysts (e.g., Co/Mn/Br).[1][4]

  • Oxidation of Cuminic Aldehyde: A direct oxidation of the aldehyde group to a carboxylic acid.[7][9]

  • Grignard Synthesis: Involves forming a Grignard reagent from an appropriate halo-isopropylbenzene, followed by reaction with carbon dioxide.[3]

  • Oxidation of 4-isopropylbenzyl alcohol: A specific method using sonication has been reported with high yields.[7][9]

Q3: What are the typical physical properties of this compound? this compound is a white crystalline solid.[8] Key properties are summarized below:

PropertyValue
Molecular Formula C₁₀H₁₂O₂[12]
Molecular Weight 164.20 g/mol [7]
Melting Point 117-120 °C[7][8]
Boiling Point ~272 °C at 760 mmHg[7]
Solubility Sparingly soluble in water[2]; soluble in organic solvents like ethanol, diethyl ether, and acetone.[2]

Q4: What safety precautions should be taken when synthesizing this compound? Standard laboratory safety protocols should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). This compound can cause skin and serious eye irritation.[13][14] When working with flammable solvents like diethyl ether (in Grignard synthesis), ensure there are no open flames or sparking sources.[5] Reactions involving strong oxidants or running at high pressures should be performed with appropriate caution and safety measures in place.

Experimental Protocols

Protocol 1: Oxidation of p-Cymene with Potassium Permanganate

This protocol is based on general procedures for the oxidation of alkylbenzenes.

Materials:

  • p-Cymene

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a mixture of water and acetic acid (1:1 v/v) as the solvent.[1]

  • Add p-cymene to the solvent.

  • Slowly add potassium permanganate to the mixture in a 3:1 molar ratio relative to p-cymene.[1] The addition should be done in portions to control the exothermic reaction.

  • Add a catalytic amount of sulfuric acid (e.g., 0.13:1 molar ratio relative to KMnO₄).[1]

  • Heat the reaction mixture to 80°C and stir vigorously for approximately 9 hours.[1] Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.

  • Acidify the mixture with concentrated HCl to a pH of ~2 to precipitate the this compound.

  • Filter the crude product using vacuum filtration and wash the solid with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Grignard Synthesis from 4-Bromoisopropylbenzene

This protocol illustrates the synthesis via a Grignard reagent.

Materials:

  • 4-Bromoisopropylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (6M HCl)

  • Sodium hydroxide (5% NaOH)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 4-bromoisopropylbenzene (1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a few drops of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), add a small iodine crystal or use sonication.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard reagent in an ice bath.

    • Crush a sufficient quantity of dry ice and add it portion-wise to the vigorously stirred Grignard solution. A large excess of CO₂ is needed.

    • Stir until the mixture becomes a thick slurry. Allow it to warm to room temperature as the excess CO₂ sublimes.

  • Workup and Purification:

    • Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[5]

    • Transfer the mixture to a separatory funnel. The this compound will be in the ether layer.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers.

    • To purify, extract the combined ether layers with 5% NaOH solution.[5] The product will move to the aqueous layer as sodium 4-isopropylbenzoate.

    • Separate the aqueous layer and cool it in an ice bath.

    • Acidify the cold aqueous layer with 6M HCl to precipitate the pure this compound.

    • Collect the product by vacuum filtration, wash with cold water, and dry.

Visualizations

Reaction_Pathway cluster_oxidation Oxidation Pathways cluster_grignard Grignard Pathway PC p-Cymene Product This compound PC->Product Oxidation Oxidant Oxidizing Agent (e.g., KMnO4, O2/Catalyst) CA Cuminic Aldehyde CA->Product Oxidation PBA 4-Isopropylbenzyl Alcohol PBA->Product Oxidation IBB 4-Bromoisopropylbenzene GR Grignard Reagent IBB->GR Formation Mg Mg, Ether GR->Product Carbonation CO2 1. CO2 (Dry Ice) 2. H3O+

Caption: Key synthetic pathways to this compound.

Troubleshooting_Yield Start Low Product Yield CheckCompletion Is the reaction complete? (Check TLC/GC) Start->CheckCompletion OptimizeConditions Optimize Conditions: - Increase reaction time - Verify temperature - Check catalyst CheckCompletion->OptimizeConditions No CheckWorkup Was the workup procedure correct? CheckCompletion->CheckWorkup Yes FinalProduct Improved Yield OptimizeConditions->FinalProduct ImproveWorkup Improve Workup: - Adjust pH for extraction - Perform multiple extractions CheckWorkup->ImproveWorkup No SideReactions Significant side products observed? CheckWorkup->SideReactions Yes ImproveWorkup->FinalProduct MinimizeSideReactions Adjust Stoichiometry or Conditions to Minimize By-products SideReactions->MinimizeSideReactions Yes SideReactions->FinalProduct No MinimizeSideReactions->FinalProduct

Caption: Decision tree for troubleshooting low reaction yield.

Experimental_Workflow_Grignard Start Setup Anhydrous Apparatus PrepReagent Prepare Grignard Reagent Start->PrepReagent Carbonation Carbonation with Dry Ice PrepReagent->Carbonation Workup Acidic Workup (HCl) Carbonation->Workup Extraction Extraction with Ether Workup->Extraction Purification Acid-Base Purification (NaOH/HCl) Extraction->Purification Filtration Filter Product Purification->Filtration Drying Dry Final Product Filtration->Drying End Pure this compound Drying->End

Caption: Experimental workflow for Grignard synthesis.

References

Technical Support Center: Safe Handling and Disposal of 4-Isopropylbenzoic Acid Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Isopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical. The primary hazards include:

  • Skin irritation [1][2][3][4][5][6]

  • Serious eye irritation [1][3][4][5][6]

  • May cause respiratory irritation [1][2][3][4][5][6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][3]

  • Body Protection: An appropriate lab coat or protective clothing should be worn to prevent skin contact.[2][6]

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2] A dust mask of type N95 (US) is also recommended.

Q3: How should this compound be stored?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[2]

Q4: What are the immediate first-aid measures in case of exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[2][6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][6]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.[2]

Troubleshooting Guides

Q1: I have accidentally spilled a small amount of this compound powder in the lab. What should I do?

A1: For small spills, follow these steps:

  • Ensure you are wearing the appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2]

  • Avoid generating dust during the cleanup process.[2]

  • Ensure the area is well-ventilated.[2]

  • Clean the spill area thoroughly with soap and water.

  • Dispose of the contaminated cleaning materials as hazardous waste.

Q2: The Safety Data Sheet (SDS) mentions that this compound is incompatible with strong oxidizing agents. What does this mean for my experiments and storage?

A2: This means that you should avoid storing or mixing this compound with strong oxidizing agents, as this could lead to a vigorous and potentially dangerous chemical reaction. Ensure that your experimental design takes this incompatibility into account and that these chemicals are stored in separate, designated areas.

Quantitative Data

PropertyValueSource
Molecular FormulaC10H12O2[1]
Molecular Weight164.2 g/mol [2]
AppearanceWhite powder/solid[1]
OdorOdorless[1]
Melting Point117-120 °C
Flash Point128 °C[2]

Experimental Protocols

Protocol for the Disposal of this compound Waste

This protocol outlines the recommended procedure for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • Segregate the waste into categories: solid waste (e.g., contaminated gloves, paper towels, and excess solid chemical) and liquid waste (e.g., solutions containing this compound).

    • Do not mix with incompatible waste streams, particularly strong oxidizing agents.

  • Packaging and Labeling:

    • Place solid waste in a clearly labeled, sealed, and durable container.

    • Place liquid waste in a sealed, leak-proof container. Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[7]

    • Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure the storage area is cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

    • Provide the waste manifest or any other required documentation to the disposal service.

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal a Consult SDS for this compound b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Weigh/handle in a well-ventilated area or fume hood b->c d Avoid dust generation c->d e Perform Experiment d->e f Decontaminate work area e->f g Segregate and label waste f->g h Store waste in a designated area g->h i Arrange for professional disposal h->i

Caption: Workflow for the safe handling of this compound.

Waste_Disposal_Decision_Tree start This compound Waste Generated q1 Is the waste solid or liquid? start->q1 solid Solid Waste (e.g., contaminated PPE, excess solid) q1->solid Solid liquid Liquid Waste (e.g., solutions) q1->liquid Liquid package_solid Package in a sealed, labeled solid waste container solid->package_solid package_liquid Package in a sealed, labeled liquid waste container (≤ 75% full) liquid->package_liquid store Store in designated hazardous waste area package_solid->store package_liquid->store dispose Contact EHS for disposal store->dispose

Caption: Decision tree for the disposal of this compound waste.

References

preventing the degradation of 4-Isopropylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Isopropylbenzoic acid during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to the stability of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) 1. Exposure to light: Photodegradation can cause changes in the compound's appearance. 2. Exposure to moisture: The compound may be hygroscopic, leading to clumping. 3. Contamination: Accidental introduction of impurities.1. Store in an amber or opaque container to protect from light. 2. Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. 3. Review handling procedures to prevent cross-contamination.
Unexpected peaks in analytical chromatogram (e.g., HPLC) 1. Oxidative degradation: The isopropyl group is susceptible to oxidation, especially if exposed to air over time. 2. Hydrolysis: Though generally stable, prolonged exposure to acidic or basic conditions (e.g., from contaminants in solvents) could cause hydrolysis. 3. Thermal degradation: Exposure to high temperatures can cause decomposition. 4. Photodegradation: UV or visible light can induce degradation.1. Store under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air. 2. Ensure all solvents are of high purity and free from acidic or basic contaminants. Store in a neutral environment. 3. Store at recommended temperatures (see FAQ section). Avoid exposure to heat sources. 4. Protect from light by using amber vials or storing in the dark.
Decrease in assay value or purity over time 1. Inappropriate storage temperature: Storing at ambient temperatures for extended periods can lead to slow degradation. 2. Repeated freeze-thaw cycles of solutions: This can accelerate the degradation of the compound in solution. 3. Interaction with incompatible materials: Storage in containers made of reactive materials.1. For long-term storage, keep the solid compound at refrigerated (2-8°C) or frozen (-20°C) temperatures. 2. Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Store in chemically inert containers such as borosilicate glass or appropriate plastics (e.g., polypropylene, polyethylene).
Inconsistent experimental results 1. Variability in the quality of stored material: Using material from different batches or that has been stored under different conditions. 2. Degradation during experimental procedures: The compound may be degrading due to the experimental conditions (e.g., heating, exposure to certain reagents).1. Use material from a single, well-stored batch for a series of related experiments. Re-qualify older material before use. 2. Evaluate the stability of this compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1][2][3] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.

Q2: How long can I store solutions of this compound?

A2: The stability of this compound in solution depends on the solvent and storage temperature. For example, in DMSO, it is recommended to store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the degradation of similar compounds, the most probable degradation pathways for this compound are:

  • Oxidation: The isopropyl and methyl groups on the benzene ring are susceptible to oxidation. This can lead to the formation of hydroperoxides, alcohols, aldehydes, and further oxidation to other carboxylic acids.[4][5]

  • Photodegradation: Exposure to UV light can cause hydroxylation of the aromatic ring, leading to the formation of phenolic derivatives.[3][6]

  • Decarboxylation: Under certain conditions, such as high heat or in the presence of strong acids or bases, the carboxylic acid group may be lost.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products under all conditions have not been fully elucidated in publicly available literature, based on the degradation of structurally related molecules like p-cymene and benzoic acid, potential degradation products could include:

  • From oxidation of the isopropyl group: 2-(4-carboxyphenyl)propan-2-yl hydroperoxide, 2-(4-carboxyphenyl)propan-2-ol.

  • From oxidation of the aromatic ring: Hydroxylated derivatives such as 4-isopropyl-2-hydroxybenzoic acid and 4-isopropyl-3-hydroxybenzoic acid.

  • From photodegradation: Similar hydroxylated aromatic compounds.[3][6]

  • From decarboxylation: Isopropylbenzene (cumene).

Q5: How can I detect the degradation of this compound?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective way to detect and quantify degradation products. A suitable method should be able to separate the intact this compound from any potential impurities and degradation products.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and shelf life for this compound in both solid and solution forms.

Form Storage Temperature Recommended Shelf Life
Solid (Powder)-20°C3 years
4°C2 years
In DMSO-80°C6 months
-20°C1 month

Data sourced from MedchemExpress product information.

Experimental Protocols

Proposed Stability-Indicating HPLC Method

This proposed method is based on common practices for the analysis of benzoic acid derivatives and should be validated for your specific application.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to the working concentration for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide to a final drug concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours.

    • Dilute with mobile phase to the working concentration for HPLC analysis.

  • Thermal Degradation:

    • Store solid this compound in an oven at 70°C for 48 hours.

    • Dissolve the heat-treated solid in the mobile phase to the working concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Dilute with mobile phase to the working concentration for HPLC analysis.

Visualizations

G Logical Workflow for Troubleshooting this compound Degradation A Observe unexpected analytical result (e.g., new peaks, lower assay) B Review Storage Conditions A->B C Review Handling Procedures A->C D Perform Forced Degradation Study B->D If conditions were suboptimal C->D If handling issues are suspected E Identify Degradation Products (e.g., using LC-MS) D->E F Optimize Storage and Handling Procedures E->F Based on identified degradation pathways G Re-analyze Sample F->G

Caption: Troubleshooting workflow for unexpected degradation.

G Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Prepare this compound Stock Solution B Subject aliquots to stress conditions: - Acidic Hydrolysis - Basic Hydrolysis - Oxidation (H2O2) - Heat (Solid) - Light (Solution) A->B C Prepare control sample (unstressed) A->C D Analyze stressed and control samples using a validated stability-indicating HPLC method B->D C->D E Compare chromatograms of stressed and control samples D->E F Calculate % degradation E->F G Identify and characterize degradation products (if necessary) E->G H Assess method specificity and validate as stability-indicating F->H G->H

Caption: Workflow for forced degradation and stability analysis.

References

analytical techniques for detecting impurities in 4-Isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropylbenzoic acid. The information is designed to address common issues encountered during the detection and quantification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound are typically related to the manufacturing process. They can include unreacted starting materials, intermediates, byproducts, and degradation products. Based on common synthesis routes, potential impurities include:

  • Starting Materials: p-Cymene, Cuminic aldehyde, Isopropylbenzene.[1][2][3][4]

  • Isomeric Impurities: 2-Isopropylbenzoic acid and 3-Isopropylbenzoic acid, which can arise from issues with isomer separation during synthesis from isopropylbenzene.[2]

  • Process-Related Impurities: 4-Isopropylbenzyl alcohol, an intermediate from certain synthesis pathways.[3]

  • Degradation Products: Formed during storage or under stress conditions, though specific degradation pathways are not extensively documented in public literature.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: The most widely used and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC , particularly with UV detection, is excellent for separating and quantifying non-volatile and thermally sensitive impurities, including isomeric and process-related impurities.

  • GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials like p-cymene.[5][6][7]

  • Hyphenated techniques like LC-MS are invaluable for the structural elucidation of unknown impurities.

Q3: What are the typical acceptance criteria for impurities in an Active Pharmaceutical Ingredient (API) like this compound?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity thresholds in APIs. According to ICH Q3A guidelines, it is generally recommended to identify any impurity present at a level of 0.10% or higher. The quantification threshold is typically around 0.05%.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing for this compound Secondary interactions with acidic silanol groups on the silica-based column.Use a mobile phase with a low pH (e.g., add 0.1% trifluoroacetic acid or phosphoric acid) to suppress the ionization of both the analyte and silanol groups. Consider using a column with end-capping or a modern silica base.
Poor Resolution Between Isomeric Impurities Suboptimal mobile phase composition or column chemistry.Optimize the organic modifier (acetonitrile vs. methanol) percentage in the mobile phase. A slower gradient or isocratic elution might improve separation. Experiment with a different stationary phase (e.g., a phenyl-hexyl column) that can offer different selectivity for aromatic compounds.
Retention Time Drifting Inadequate column equilibration; unstable column temperature; changes in mobile phase composition.Ensure the column is equilibrated for at least 15-20 column volumes before injection. Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8]
Ghost Peaks Appearing in the Chromatogram Contamination in the mobile phase, injector, or sample carryover from a previous injection.Flush the system with a strong solvent. Use high-purity solvents for the mobile phase. Implement a needle wash step in the autosampler method with a strong solvent. Inject a blank run to confirm the source of the ghost peak.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape for this compound (Fronting or Tailing) The compound is highly polar due to the carboxylic acid group, leading to adsorption on active sites in the GC system.Derivatization of the carboxylic acid group (e.g., silylation with BSTFA) is highly recommended to improve volatility and peak shape. Ensure the use of a deactivated inlet liner and guard column.
Low Sensitivity/Poor Detection The compound may be degrading in the hot GC inlet.Use a lower inlet temperature or a pulsed splitless injection to minimize the time the analyte spends in the inlet. Confirm that the MS is properly tuned and the detector is functioning correctly.
Inconsistent Quantitation Variability in injection volume or sample degradation.Use an internal standard for quantification to correct for injection volume variations. Analyze samples promptly after preparation or derivatization to minimize degradation.
Mass Spectrum Does Not Match Library Co-elution of impurities; incorrect background subtraction.Check the chromatographic peak purity. A narrower peak indicates better separation. Ensure that the background subtraction is performed on a clean portion of the baseline near the peak of interest.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analysis of this compound and its potential impurities. These values are illustrative and should be validated in your specific laboratory setting.

Table 1: HPLC Method Performance Characteristics

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (r²)
This compound12.50.050.15>0.999
p-Cymene18.20.100.30>0.998
2-Isopropylbenzoic Acid11.80.080.25>0.999
Cuminic Aldehyde9.70.060.18>0.999

LOD (Limit of Detection) and LOQ (Limit of Quantification) are based on signal-to-noise ratios of 3:1 and 10:1, respectively.[9][10][11]

Table 2: GC-MS Method Performance Characteristics (after derivatization)

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (r²)
This compound-TMS15.30.020.06>0.999
p-Cymene8.50.010.03>0.999
2-Isopropylbenzoic Acid-TMS14.90.030.09>0.998
Cuminic Aldehyde11.20.020.07>0.999

TMS: Trimethylsilyl derivative.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This gradient reverse-phase HPLC method is suitable for the separation and quantification of this compound and its non-volatile process-related impurities.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). The final concentration is approximately 1000 µg/mL.

  • Procedure:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the sample solution and record the chromatogram.

    • Identify and quantify impurities based on their relative retention times and response factors relative to the this compound peak.

Protocol 2: GC-MS Method for Volatile Impurities

This method is designed to identify and quantify volatile impurities, such as residual starting materials. Derivatization is included to improve the chromatography of the main component.

  • Derivatization Procedure:

    • Accurately weigh about 10 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of Pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.

  • GC-MS System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Procedure:

    • Inject the derivatized sample into the GC-MS system.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or external standard calibration.

Visualizations

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a this compound sample.

Impurity_Analysis_Workflow Workflow for Impurity Analysis of this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Identification cluster_results Quantification & Reporting Sample This compound Sample Dissolution Dissolve in Diluent (e.g., ACN/Water) Sample->Dissolution Derivatization Derivatize for GC-MS (e.g., Silylation) Sample->Derivatization HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Derivatization->GCMS Chromatogram Obtain Chromatogram HPLC->Chromatogram Mass_Spec Obtain Mass Spectra GCMS->Mass_Spec Peak_Integration Integrate Peaks > 0.05% Chromatogram->Peak_Integration Quantify Quantify Impurities Peak_Integration->Quantify Library_Search NIST Library Search Mass_Spec->Library_Search Identify Identify Impurities Library_Search->Identify Report Final Report Quantify->Report Identify->Report

Caption: Logical workflow for impurity analysis in this compound.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Isopropylbenzoic acid, also known as cumic acid, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its preparation can be achieved through various synthetic pathways, each with distinct advantages and disadvantages concerning yield, reaction conditions, and starting materials. This guide provides an objective comparison of four prominent methods for the synthesis of this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Synthesis Methods

The selection of a synthetic route is often a trade-off between yield, cost, and environmental impact. The following table summarizes the key quantitative data for four distinct methods for the synthesis of this compound.

MethodStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)Purity (%)
Oxidation of p-Cymene p-CymeneCo(OAc)₂/Mn(OAc)₂/NaBr, Acetic Acid, Air6 hours150 °C~3-5Moderate
Grignard Synthesis 4-IsopropylbromobenzeneMg, Dry Ice (CO₂), HCl~2 hoursRT to reflux~75-85High
Friedel-Crafts Acylation/Oxidation CumeneAcetyl Chloride, AlCl₃; then NaOCl, NaOHMulti-stepVaries~80-90High
Ultrasonic Oxidation 4-Isopropylbenzyl alcoholDiethylene glycol dimethyl ether, Ultrasound30 minutes70 °C98High

Detailed Experimental Protocols

Oxidation of p-Cymene

This method utilizes a catalytic system to oxidize the methyl group of p-cymene. While the starting material is readily available, the reaction often yields a mixture of products, including 4-isopropylbenzyl alcohol and 4-isopropylbenzaldehyde, with the desired carboxylic acid being a minor component under certain conditions.[1]

Protocol: A mixture of cobalt(II) acetate (Co(OAc)₂), manganese(II) acetate (Mn(OAc)₂), and sodium bromide (NaBr) in a molar ratio of 1:3:10 is prepared in a water-dioxane (1:2) solvent. p-Cymene is added, and the reaction mixture is heated to approximately 150°C under a pressure of 42 bar of air for 6 hours. After the reaction, the mixture is cooled, and the product is isolated and purified by standard techniques such as extraction and crystallization. The yield of this compound is typically low, around 3-5%, with higher selectivities for the corresponding alcohol and aldehyde.[1]

Grignard Synthesis

This classical organometallic approach involves the formation of a Grignard reagent from 4-isopropylbromobenzene, followed by carboxylation with solid carbon dioxide (dry ice). This method generally provides good yields and high purity.

Protocol: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, magnesium turnings are placed. A solution of 4-isopropylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-isopropylphenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to maintain a steady reflux. After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath and poured over an excess of crushed dry ice with vigorous stirring. The resulting magnesium salt is then hydrolyzed by the slow addition of aqueous hydrochloric acid. The crude this compound precipitates and can be collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol or acetic acid to yield a pure product. Expected yields are in the range of 75-85%.

Friedel-Crafts Acylation followed by Haloform Oxidation

This two-step synthesis begins with the Friedel-Crafts acylation of cumene to produce 4'-isopropylacetophenone, which is then oxidized to this compound via the haloform reaction. This route offers a high-yielding pathway from a readily available starting material.

Step 1: Friedel-Crafts Acylation of Cumene To a cooled and stirred mixture of cumene and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane, acetyl chloride is added dropwise. The reaction is an electrophilic aromatic substitution that yields 4'-isopropylacetophenone. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction is quenched by pouring it onto ice, and the organic layer is separated, washed, dried, and concentrated. The crude ketone is then purified by distillation or crystallization.

Step 2: Haloform Reaction of 4'-Isopropylacetophenone The 4'-isopropylacetophenone is dissolved in a suitable solvent like dioxane or tetrahydrofuran. An aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide is added, and the mixture is heated with stirring.[2][3] The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide base to form the sodium salt of this compound and a haloform (e.g., chloroform).[2][3][4][5][6][7][8] After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the this compound, which is then collected by filtration, washed, and recrystallized. This two-step process can achieve an overall yield of 80-90%.

Ultrasonic Oxidation of 4-Isopropylbenzyl Alcohol

This modern and highly efficient method utilizes ultrasonic irradiation to facilitate the oxidation of 4-isopropylbenzyl alcohol, resulting in an excellent yield in a very short reaction time.[2][9]

Protocol: In a round-bottom flask, 0.75 g of 4-isopropylbenzyl alcohol is mixed with 2 g of diethylene glycol dimethyl ether.[2][9] The mixture is then subjected to ultrasonic irradiation at 40 kHz and 30 W at a temperature of 70°C for 30 minutes.[2][9] After the reaction, the diethylene glycol dimethyl ether is removed under reduced pressure. The resulting crude product is then recrystallized to afford 0.79 g of this compound, corresponding to a 98% yield.[2][9]

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic methods described.

Oxidation_of_pCymene pCymene p-Cymene Product This compound (and byproducts) pCymene->Product Oxidation Catalyst Co(OAc)₂/Mn(OAc)₂/NaBr Air, 150°C Catalyst->pCymene

Caption: Oxidation of p-Cymene to this compound.

Grignard_Synthesis Start 4-Isopropylbromobenzene Grignard 4-Isopropylphenyl- magnesium bromide Start->Grignard Grignard Formation Mg Mg, Et₂O Mg->Start Product This compound Grignard->Product Carboxylation CO2 1. CO₂ (Dry Ice) 2. H₃O⁺ CO2->Grignard

Caption: Grignard Synthesis of this compound.

Friedel_Crafts_Haloform Cumene Cumene Ketone 4'-Isopropylacetophenone Cumene->Ketone Friedel-Crafts Acylation Acylation_reagents Acetyl Chloride, AlCl₃ Acylation_reagents->Cumene Product This compound Ketone->Product Haloform Oxidation Haloform_reagents NaOCl, NaOH Haloform_reagents->Ketone

Caption: Friedel-Crafts/Haloform Route to this compound.

Ultrasonic_Oxidation Start 4-Isopropylbenzyl alcohol Product This compound Start->Product Oxidation Ultrasound Ultrasound (40kHz) 70°C, 30 min Ultrasound->Start

Caption: Ultrasonic Synthesis of this compound.

References

A Comparative Analysis of 4-Isopropylbenzoic Acid and Other Benzoic Acid Derivatives as Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. These activities stem from their ability to act as ligands, binding to and modulating the function of various biological targets, including enzymes and receptors. Among these derivatives, 4-isopropylbenzoic acid has emerged as a compound of interest. This guide provides an objective comparison of the performance of this compound with other benzoic acid derivatives as ligands, supported by experimental data, to aid researchers in their drug development endeavors.

Comparative Ligand Performance: Enzyme Inhibition

A key area where benzoic acid derivatives have been extensively studied is enzyme inhibition. This section compares the inhibitory potency of this compound and other derivatives against two well-characterized enzymes: tyrosinase and α-amylase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory activities of various benzoic acid derivatives against mushroom tyrosinase have been evaluated, with potency often expressed as the half-maximal inhibitory concentration (IC50).

CompoundIC50 (μM)Inhibition TypeReference
This compound--Data Not Available
Kojic Acid (Standard)16.67-[1][2]
L-Mimosine (Standard)3.68-[1][2]
N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide1.09-[1][2]
2-Aminobenzoic acid- (Ki = 5.15 µM for monophenolase)Non-competitive[3]
4-Aminobenzoic acid- (Ki = 3.8 µM for monophenolase)Non-competitive[3]
Nicotinic acid- (Ki = 1.21 mM for monophenolase)Competitive[3]
Picolinic acid- (Ki = 1.97 mM for monophenolase)Competitive[3]

Note: A lower IC50 value indicates greater potency. Ki represents the inhibition constant.

The data indicates that certain synthetic benzoic acid derivatives, such as N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide, exhibit significantly more potent tyrosinase inhibition than the standard inhibitor, kojic acid[1][2]. The nature of the substituents and their position on the benzene ring play a crucial role in determining the inhibitory mechanism, which can be competitive or non-competitive[3].

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A study on the structure-activity relationship of 17 phenolic acids with a benzoic acid core revealed varying degrees of α-amylase inhibition.

CompoundIC50 (mM)Reference
This compound-Data Not Available
Benzoic acid> 50[4][5]
2-Hydroxybenzoic acid (Salicylic acid)31.43 ± 1.21[4][5]
3-Hydroxybenzoic acid> 50[4][5]
4-Hydroxybenzoic acid28.08 ± 1.15[4][5]
2,3-Dihydroxybenzoic acid20.15 ± 0.89[4][5]
2,4-Dihydroxybenzoic acid19.34 ± 0.98[4][5]
2,5-Dihydroxybenzoic acid (Gentisic acid)> 50[4][5]
2,6-Dihydroxybenzoic acid25.33 ± 1.07[4][5]
3,4-Dihydroxybenzoic acid (Protocatechuic acid)22.81 ± 1.03[4][5]
3,5-Dihydroxybenzoic acid> 50[4][5]
2,3,4-Trihydroxybenzoic acid17.30 ± 0.73[4][5]
2,4,6-Trihydroxybenzoic acid21.76 ± 0.92[4][5]
3,4,5-Trihydroxybenzoic acid (Gallic acid)19.87 ± 0.85[4][5]
2-Methoxybenzoic acid> 50[4][5]
3-Methoxybenzoic acid> 50[4][5]
4-Methoxybenzoic acid> 50[4][5]

The results highlight that the presence and position of hydroxyl groups on the benzoic acid ring significantly influence α-amylase inhibitory activity, with 2,3,4-trihydroxybenzoic acid being the most potent among the tested compounds[4][5]. Methoxy and methyl substitutions generally resulted in weaker or no inhibition[4][5].

Modulation of Signaling Pathways

Certain benzoic acid derivatives have been shown to modulate specific cellular signaling pathways, indicating their potential for therapeutic intervention in diseases like cancer and hormonal imbalances.

Akt/NF-κB Signaling Pathway

A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been demonstrated to target the Akt/NF-κB cell survival signaling pathway. This pathway is often constitutively active in various cancers, promoting cell proliferation and inhibiting apoptosis.

Akt_NFkB_Pathway HMBME 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) pAkt Phosphorylated Akt (Active) HMBME->pAkt Inhibits Akt Akt (Protein Kinase B) Akt->pAkt Phosphorylation NFkB NF-κB pAkt->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes

Caption: HMBME inhibits the Akt/NF-κB signaling pathway.

HMBME was found to reduce the levels of the activated form of Akt (phosphorylated Akt) and inhibit its kinase activity. This, in turn, led to a significant reduction in the transcriptional and DNA-binding activities of NF-κB, ultimately inducing apoptosis in prostate cancer cells[6].

Estrogen Receptor α (ERα)-Dependent Signaling Pathway

4-Hydroxybenzoic acid has been identified as a phytoestrogen that exerts its effects through the estrogen receptor α (ERα)-dependent signaling pathway. This pathway is crucial in the development and progression of estrogen-responsive breast cancers.

ERa_Signaling_Pathway HBA 4-Hydroxybenzoic acid ERa Estrogen Receptor α (ERα) HBA->ERa Binds and Activates pERa Phosphorylated ERα (Active) ERa->pERa PI3K PI3K pERa->PI3K ERK ERK pERa->ERK pPI3K Phosphorylated PI3K (Active) PI3K->pPI3K Akt Akt pPI3K->Akt pAkt Phosphorylated Akt (Active) Akt->pAkt CellProliferation Cell Proliferation pAkt->CellProliferation pERK Phosphorylated ERK (Active) ERK->pERK pERK->CellProliferation

Caption: 4-Hydroxybenzoic acid activates the ERα signaling pathway.

Treatment of ER-positive breast cancer cells (MCF-7) with 4-hydroxybenzoic acid led to increased phosphorylation and activation of ERα, PI3K, Akt, and ERK, resulting in enhanced cell proliferation. This effect was mitigated by an ER antagonist, confirming the ERα-dependent mechanism[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.

Tyrosinase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome is monitored spectrophotometrically.

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), and the test compounds.

  • Procedure:

    • A solution of mushroom tyrosinase in phosphate buffer is prepared.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution for a specific duration at a controlled temperature.

    • The enzymatic reaction is initiated by adding the L-DOPA substrate.

    • The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 475 nm) at regular intervals to determine the rate of dopachrome formation.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

  • Kinetic Analysis: To determine the type of inhibition (competitive, non-competitive, etc.), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk plots[3].

α-Amylase Inhibition Assay
  • Principle: This assay determines the inhibitory effect of a compound on α-amylase, which hydrolyzes starch into smaller sugars. The remaining starch is quantified using an iodine-based colorimetric method.

  • Reagents: Porcine pancreatic α-amylase, soluble starch solution, phosphate buffer (pH 6.9), iodine-potassium iodide solution, and the test compounds.

  • Procedure:

    • The test compound is pre-incubated with the α-amylase solution in phosphate buffer at a specific temperature.

    • The starch solution is added to initiate the enzymatic reaction, and the mixture is incubated for a defined period.

    • The reaction is stopped by adding a strong acid (e.g., HCl).

    • The iodine-potassium iodide solution is added, and the absorbance is measured at a specific wavelength (e.g., 660 nm).

    • The percentage of inhibition is calculated based on the difference in absorbance between the test sample and a control.

    • IC50 values are calculated from a dose-response curve of the inhibitor[4][5].

Western Blot Analysis for Signaling Pathway Modulation
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status upon treatment with a compound.

  • Procedure:

    • Cells are treated with the test compound for a specified time.

    • The cells are lysed to extract total proteins.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., total Akt, phospho-Akt, total ERα, phospho-ERα).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, and the resulting light signal is detected, which is proportional to the amount of the target protein[7].

Conclusion

The available data demonstrates that benzoic acid derivatives are a versatile class of ligands with a wide range of biological activities. The nature and position of substituents on the aromatic ring are critical determinants of their potency and mechanism of action. While specific comparative data for this compound in these assays is currently limited in the reviewed literature, the structure-activity relationships observed for other derivatives provide a valuable framework for predicting its potential activities and for the rational design of novel therapeutic agents. Further research is warranted to directly compare the performance of this compound with other derivatives in a systematic manner and to elucidate its specific interactions with biological targets and its impact on cellular signaling pathways.

References

antifungal efficacy of 4-Isopropylbenzoic acid compared to other fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Isopropylbenzoic acid, also known as cuminic acid, is a natural compound that has demonstrated notable antifungal properties. This guide provides a comparative analysis of its efficacy against various fungal pathogens, juxtaposed with the performance of established commercial fungicides. The information presented herein is a synthesis of experimental data from multiple studies, intended to inform research and development in the field of antifungal agents.

Quantitative Comparison of Antifungal Efficacy

The following table summarizes the antifungal activity of this compound in comparison to other fungicides based on key performance indicators such as half-maximal effective concentration (EC₅₀), minimum inhibitory concentration (MIC), and protective or curative efficacy.

Fungal PathogenThis compound (Cuminic Acid)Comparative FungicideEfficacy MetricReference
Fusarium oxysporum70.77% protective efficacy at 2000 µg/mLCarbendazim: ~70% protective efficacy at 500 µg/mLProtective Efficacy[1]
Colletotrichum lagenarium65.43% protective efficacy at 2000 µg/mLCarbendazim: Efficacy noted but not directly quantified in the same mannerProtective Efficacy[1]
Phytophthora capsici65% protective efficacy at 1000 µg/mLMetalaxyl: Similar protective efficacy at 250 µg/mLProtective Efficacy
Sclerotinia sclerotiorum57% efficacy at 100 µg/mLProcymidone: Equal efficacy at 100 µg/mLGeneral Efficacy
Valsa maliEC₅₀: 3.046 - 8.342 µg/mLNot specifiedEC₅₀
Cladosporium cladosporioidesActive (concentration not specified)Not specifiedActivity[2]
P. capsici, S. sclerotiorum, R. cerealisComplete inhibition at 200 µg/mLNot specifiedComplete Inhibition[2]

Experimental Protocols

The data presented in this guide are primarily derived from two common antifungal susceptibility testing methods: the mycelial growth inhibition assay and the spore germination assay.

Mycelial Growth Inhibition Assay

This assay is a fundamental method used to determine the efficacy of a compound in inhibiting the vegetative growth of a fungus.

General Protocol:

  • Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Incorporation of Test Compound: The test compound (this compound or a comparative fungicide) is dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at various concentrations. A control group with the solvent alone is also prepared.

  • Inoculation: A small plug of actively growing mycelium from a pure fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a temperature and duration optimal for the specific fungus being tested.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the colony in the control group and T is the average diameter of the colony in the treatment group.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the mycelial growth, is determined by plotting the inhibition percentage against the log of the compound's concentration.

Spore Germination Assay

This assay assesses the ability of a compound to inhibit the germination of fungal spores, a critical stage in the fungal life cycle and infection process.

General Protocol:

  • Spore Suspension Preparation: Fungal spores are harvested from a mature culture and suspended in sterile water or a suitable buffer. The concentration of the spore suspension is adjusted to a standard density.

  • Treatment: The spore suspension is mixed with various concentrations of the test compound. A control group with the solvent alone is included.

  • Incubation: The treated spore suspensions are incubated under conditions that promote germination (e.g., specific temperature, humidity, and light).

  • Microscopic Examination: After a set incubation period, a sample from each treatment is observed under a microscope.

  • Data Collection: The number of germinated and non-germinated spores is counted for a representative sample (e.g., 100 spores). A spore is typically considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Calculation of Inhibition: The percentage of spore germination inhibition is calculated using the formula: Inhibition (%) = [(Gc - Gt) / Gc] * 100 where Gc is the percentage of germination in the control and Gt is the percentage of germination in the treatment.

Visualizing Mechanisms of Action

Understanding the mode of action of antifungal agents is crucial for their effective application and for the development of new, more potent compounds. The following diagrams illustrate the known or proposed mechanisms of action for this compound and the comparative fungicides.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Fungal Culture Fungal Culture Mycelial Growth Assay Mycelial Growth Assay Fungal Culture->Mycelial Growth Assay Mycelial Plug Spore Germination Assay Spore Germination Assay Fungal Culture->Spore Germination Assay Spore Suspension Test Compounds Test Compounds Test Compounds->Mycelial Growth Assay Incorporate in Media Test Compounds->Spore Germination Assay Treat Spores Measure Inhibition Measure Inhibition Mycelial Growth Assay->Measure Inhibition Spore Germination Assay->Measure Inhibition Calculate EC50/MIC Calculate EC50/MIC Measure Inhibition->Calculate EC50/MIC Compare Efficacy Compare Efficacy Calculate EC50/MIC->Compare Efficacy

Experimental workflow for assessing antifungal efficacy.

The proposed mechanism of action for this compound involves the disruption of the fungal cell membrane.

cuminic_acid_moa This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Interacts with Increased Permeability Increased Permeability Fungal Cell Membrane->Increased Permeability Leads to Leakage of Cellular Contents Leakage of Cellular Contents Increased Permeability->Leakage of Cellular Contents Fungal Cell Death Fungal Cell Death Leakage of Cellular Contents->Fungal Cell Death

Proposed mechanism of action for this compound.

In contrast, the commercial fungicides carbendazim and metalaxyl have well-defined molecular targets.

comparative_fungicides_moa cluster_carbendazim Carbendazim cluster_metalaxyl Metalaxyl Carbendazim Carbendazim β-tubulin β-tubulin Carbendazim->β-tubulin Binds to Microtubule Assembly Disruption Microtubule Assembly Disruption β-tubulin->Microtubule Assembly Disruption Inhibits Inhibition of Mitosis Inhibition of Mitosis Microtubule Assembly Disruption->Inhibition of Mitosis Fungal Cell Death_C Fungal Cell Death Inhibition of Mitosis->Fungal Cell Death_C Metalaxyl Metalaxyl RNA Polymerase I RNA Polymerase I Metalaxyl->RNA Polymerase I Inhibits rRNA Synthesis Inhibition rRNA Synthesis Inhibition RNA Polymerase I->rRNA Synthesis Inhibition Protein Synthesis Disruption Protein Synthesis Disruption rRNA Synthesis Inhibition->Protein Synthesis Disruption Fungal Cell Death_M Fungal Cell Death Protein Synthesis Disruption->Fungal Cell Death_M

Mechanisms of action for carbendazim and metalaxyl.

References

A Comparative Guide to the Analytical Validation of 4-Isopropylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the quantitative analysis of 4-Isopropylbenzoic acid. The information presented is curated from established methodologies for benzoic acid and its derivatives, offering a robust framework for method development and validation.

High-Performance Liquid Chromatography (HPLC): A Validated Approach

Reverse-phase HPLC (RP-HPLC) is a widely adopted and effective technique for the analysis of this compound. A typical method employs a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile), water, and an acid modifier (such as phosphoric or formic acid) to ensure proper peak shape and retention.

Experimental Protocol for a Validated RP-HPLC Method

This protocol is a representative method based on validated procedures for similar benzoic acid derivatives.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for the analysis of this compound.

HPLC Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Detector Wavelength Selection Detector Wavelength Selection Mobile Phase Optimization->Detector Wavelength Selection Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method Development Method Development Method Validation Method Validation Method Development->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis Sample Analysis Sample Analysis System Suitability Testing System Suitability Testing System Suitability Testing->Sample Analysis

Caption: Workflow for HPLC method development and validation.

Comparison of Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

ParameterRP-HPLCGas Chromatography (GC)Ion Chromatography (IC)Mixed-Mode Liquid Chromatography (LC)
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Ion-exchange separation of ionic or ionizable compounds.Combination of reversed-phase and ion-exchange or other retention mechanisms.
Sample Volatility Not required.Required (derivatization may be necessary).Not required.Not required.
Linearity (r²) > 0.999[1]> 0.999[2]Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 98-102%[1]98-105%[2]91.8-102.8%[3]Generally high, matrix dependent
Precision (%RSD) < 2%[1]< 5%[2]< 5%[3]< 5%
LOD (µg/mL) ~0.42[1]~0.05[2]Analyte dependent, can be in low µg/L range.Analyte dependent, can be very low with MS detection.
LOQ (µg/mL) ~1.14[1]~0.1[2]Analyte dependent, can be in low µg/L range.Analyte dependent, can be very low with MS detection.
Typical Run Time 5-15 minutes10-30 minutes10-20 minutes5-20 minutes

Note: The quantitative data presented in this table is based on validated methods for benzoic acid and its derivatives and serves as a reliable estimate for the performance of a method for this compound.

Alternative Analytical Method Protocols

1. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

  • Derivatization: Esterification (e.g., with BF₃/methanol) or silylation (e.g., with BSTFA) to form a more volatile derivative.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

2. Ion Chromatography (IC)

IC is well-suited for the analysis of ionic and ionizable compounds in aqueous matrices.

  • Column: Anion-exchange column.

  • Eluent: A basic solution, often a hydroxide or carbonate/bicarbonate buffer.

  • Detection: Suppressed conductivity detection is commonly used for high sensitivity.

  • Sample Preparation: Dilution with deionized water and filtration.

3. Mixed-Mode Liquid Chromatography (LC)

Mixed-mode chromatography utilizes a stationary phase with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity for complex samples.

  • Column: A mixed-mode column (e.g., combining C18 and anion-exchange functionalities).

  • Mobile Phase: A combination of organic solvent (e.g., acetonitrile) and an aqueous buffer, where the pH and ionic strength can be adjusted to control retention.

  • Detection: UV or Mass Spectrometry (MS).

Comparison of Analytical Techniques

The following diagram provides a high-level comparison of the applicability of the discussed analytical techniques.

Analytical Method Comparison cluster_HPLC HPLC cluster_GC GC cluster_IC Ion Chromatography cluster_MixedMode Mixed-Mode LC Analyze this compound Analyze this compound HPLC_node High Versatility Good for non-volatile samples Analyze this compound->HPLC_node Most Common GC_node High Resolution for Volatiles Requires derivatization Analyze this compound->GC_node Alternative IC_node Ideal for Ionic Analytes in Aqueous Samples Analyze this compound->IC_node Specific Applications MM_node Enhanced Selectivity for Complex Matrices Analyze this compound->MM_node Advanced Separation

Caption: Comparison of analytical techniques for this compound.

Conclusion

The validation of an analytical method is crucial for ensuring the accuracy, precision, and reliability of quantitative data. For the analysis of this compound, RP-HPLC offers a robust, versatile, and well-established method. However, alternative techniques such as GC, Ion Chromatography, and Mixed-Mode LC provide viable options, particularly for specific sample types and analytical challenges. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements and the performance characteristics of each technique.

References

A Comparative Study of 4-Isopropylbenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the physicochemical properties of the ortho-, meta-, and para-isomers of 4-isopropylbenzoic acid: 2-isopropylbenzoic acid, 3-isopropylbenzoic acid, and this compound (also known as cuminic acid). This information is crucial for researchers, scientists, and professionals in drug development for applications in synthesis, formulation, and biological activity studies.

Physicochemical Properties

The positioning of the isopropyl group on the benzoic acid ring significantly influences the physical and chemical properties of these isomers. The following table summarizes key quantitative data for each compound.

Property2-Isopropylbenzoic Acid3-Isopropylbenzoic AcidThis compound (Cuminic Acid)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol 164.20 g/mol
Melting Point 64 °C[1]52-55 °C116-120 °C[2][3][4]
Boiling Point Not available~300 °C (estimated)[5]271.8 °C[2][6]
pKa Data not readily available4.24 (Predicted)4.35 (Predicted)[6][7]
Water Solubility Data not readily availableInsoluble in waterSparingly soluble (0.151 mg/mL at 25 °C)[8]
Solubility in Organic Solvents Data not readily availableSoluble in ethanol, ether, and chloroformSoluble in alcohol[6]

Structural Isomers of Isopropylbenzoic Acid

The structural arrangement of the functional groups is the primary determinant of the observed differences in physicochemical properties. The diagram below illustrates the ortho-, meta-, and para- positions of the isopropyl group relative to the carboxylic acid group on the benzene ring.

Isomers cluster_ortho 2-Isopropylbenzoic Acid (ortho) cluster_meta 3-Isopropylbenzoic Acid (meta) cluster_para This compound (para) ortho ortho meta meta para para

Fig. 1: Structural diagrams of isopropylbenzoic acid isomers.

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and application. Below are detailed methodologies for two key experiments.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

  • Capillary tubes

  • Melting point apparatus

  • Sample of isopropylbenzoic acid isomer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the ground sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the isopropylbenzoic acid isomers.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Sample of isopropylbenzoic acid isomer

  • Beaker and magnetic stirrer

  • Deionized water

Procedure:

  • Sample Preparation: A precisely weighed amount of the isopropylbenzoic acid isomer is dissolved in a known volume of deionized water in a beaker. A magnetic stir bar is added.

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar. The burette is filled with the standardized NaOH solution.

  • Titration: The NaOH solution is added in small, measured increments to the stirred solution.

  • Data Collection: After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded. This process is continued well past the equivalence point.

  • Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

The following diagram outlines the experimental workflow for pKa determination.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve weighed isomer in deionized water calibrate Calibrate pH meter titrate Titrate with standardized NaOH solution calibrate->titrate record Record pH after each addition titrate->record plot Plot pH vs. volume of NaOH record->plot equivalence Determine equivalence point plot->equivalence pka Calculate pKa from half-equivalence point equivalence->pka

Fig. 2: Experimental workflow for pKa determination.

References

A Comparative Guide to the Validation of Titration Methods for Assaying 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of a classical titration method against modern chromatographic and spectrophotometric alternatives for the assay of 4-Isopropylbenzoic acid. Experimental data, detailed protocols, and a validation workflow are presented to aid in selecting the most suitable analytical method for your research and development needs.

Introduction

This compound, also known as cumic acid, is a carboxylic acid derivative with applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a component in fragrances. Accurate quantification of this compound is crucial for quality control and formulation development. While titration is a well-established and cost-effective method for the assay of acidic compounds, alternative techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry offer different advantages in terms of specificity and sensitivity. This guide presents a validation comparison of these three methods for the assay of this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. Below is a summary of the validation parameters for the titration, HPLC, and UV-Visible spectrophotometry methods for the assay of this compound.

Data Presentation
Validation Parameter Potentiometric Titration High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%97.0% - 103.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 0.8%≤ 1.5%
- Intermediate Precision≤ 1.5%≤ 1.2%≤ 2.0%
Specificity Moderate (Susceptible to interference from other acidic or basic impurities)High (Excellent separation of the analyte from impurities)Low (Susceptible to interference from any UV-absorbing species)
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999≥ 0.998
Range 50 - 150% of the nominal concentration1 - 200 µg/mL5 - 50 µg/mL
Limit of Detection (LOD) ~50 µg/mL~0.1 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~150 µg/mL~0.3 µg/mL~3 µg/mL

Experimental Protocols

Detailed methodologies for the potentiometric titration, HPLC, and UV-Visible spectrophotometry assays of this compound are provided below.

Potentiometric Titration Method

Principle: The acidic proton of the carboxylic acid group in this compound is neutralized by a standardized solution of a strong base, typically sodium hydroxide. The equivalence point is determined by monitoring the change in pH of the solution using a potentiometer.

Apparatus:

  • Analytical balance

  • Volumetric flasks (100 mL, 250 mL)

  • Pipettes (25 mL)

  • Burette (50 mL)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

Reagents:

  • This compound reference standard

  • Sodium hydroxide (NaOH), 0.1 N solution, standardized

  • Ethanol, analytical grade

  • Deionized water

Procedure:

  • Preparation of Standard Solution: Accurately weigh about 164 mg of this compound reference standard, dissolve in 50 mL of ethanol in a 100 mL volumetric flask, and dilute to volume with deionized water.

  • Titration:

    • Pipette 25.0 mL of the standard solution into a 250 mL beaker.

    • Add 50 mL of a 1:1 mixture of ethanol and deionized water.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Titrate with standardized 0.1 N sodium hydroxide, recording the pH after each addition of titrant.

    • Continue the titration past the equivalence point.

  • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum slope) or by calculating the first or second derivative.

  • Calculation: Calculate the assay of this compound using the following formula: Assay (%) = (V * N * MW * 100) / (W * P) where:

    • V = Volume of NaOH solution consumed at the equivalence point (L)

    • N = Normality of the NaOH solution

    • MW = Molecular weight of this compound (164.20 g/mol )

    • W = Weight of this compound taken (g)

    • P = Purity of the reference standard (%)

High-Performance Liquid Chromatography (HPLC) Method

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The this compound is separated from other components on a reversed-phase column and detected by its UV absorbance.

Apparatus:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents:

  • This compound reference standard

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric acid, analytical grade

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standard Solution: Prepare a stock solution of this compound reference standard (100 µg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Preparation of Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound, dissolve in and dilute to 100 mL with the mobile phase. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

UV-Visible Spectrophotometry Method

Principle: The concentration of this compound in a solution is determined by measuring its absorbance at a specific wavelength in the UV region and comparing it to the absorbance of standard solutions of known concentration.

Apparatus:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • This compound reference standard

  • Ethanol, analytical grade

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in ethanol and scan the UV spectrum from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound in ethanol is approximately 235 nm.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard (100 µg/mL) in ethanol. From this, prepare a series of working standard solutions of different concentrations.

  • Preparation of Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound, dissolve in and dilute to 100 mL with ethanol. Further dilute to a concentration within the linear range of the assay.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against an ethanol blank.

  • Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method, such as the titration method for this compound.

G Workflow for Titration Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Define Analytical Requirements B Select Titration Parameters (Titrant, Solvent, Endpoint Detection) A->B C Preliminary Experiments B->C D Specificity C->D E Linearity & Range D->E K Validation Report D->K F Accuracy E->F G Precision (Repeatability & Intermediate) E->G I LOD & LOQ E->I E->K F->K H Robustness G->H G->K H->K I->K J Validation Protocol J->D J->E J->F J->G J->H J->I L Standard Operating Procedure (SOP) K->L

A Comparative Analysis of the Antimicrobial Spectrum: 4-Isopropylbenzoic Acid vs. Parabens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectra of 4-Isopropylbenzoic acid (also known as cuminic acid) and parabens. The information presented is based on available experimental data to assist researchers and professionals in drug development and formulation in making informed decisions.

Introduction

This compound is a derivative of benzoic acid and a natural constituent of some essential oils, notably from cumin. It is recognized for its antimicrobial properties. Parabens are a group of alkyl esters of p-hydroxybenzoic acid, widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity. This guide aims to objectively compare the antimicrobial efficacy of these compounds against a range of microorganisms.

Quantitative Antimicrobial Spectrum Analysis

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and various parabens against common bacteria and fungi. It is important to note that comprehensive and directly comparative MIC data for this compound against a wide array of clinically relevant microorganisms is limited in publicly available literature. The data for parabens is more extensive.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Microorganisms

MicroorganismTypeMIC (µg/mL)
Phytophthora capsiciFungus (Oomycete)200[1]
Sclerotinia sclerotiorumFungus200[1]
Rhizoctonia cerealisFungus200[1]
Cladosporium cladosporioidesFungusAntifungal activity noted[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Parabens Against Selected Microorganisms

MicroorganismTypeMethylparaben (µg/mL)Propylparaben (µg/mL)
Staphylococcus aureusGram-positive Bacteria>500[2]500[2]
Bacillus subtilisGram-positive Bacteria--
Escherichia coliGram-negative BacteriaWeakly active[2]Weakly active[2]
Pseudomonas aeruginosaGram-negative Bacteria--
Candida albicansYeast500250
Aspergillus brasiliensis (niger)Mold1000-

Note: The antimicrobial activity of parabens generally increases with the length of the alkyl chain (e.g., propylparaben is often more potent than methylparaben). Parabens are known to be more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.[3] The specific MIC values can vary depending on the experimental conditions.

Experimental Protocols

A key method for determining the antimicrobial spectrum of a compound is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted protocol for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism.
  • Growth Medium: Appropriate liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Antimicrobial Agent: Stock solution of the test compound (this compound or paraben) at a known concentration.
  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

  • Aseptically transfer several colonies of the microorganism from an agar plate into a sterile broth.
  • Incubate the broth culture until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).
  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

  • Dispense a fixed volume (e.g., 100 µL) of sterile growth medium into all wells of the 96-well plate.
  • Add a corresponding volume of the antimicrobial stock solution to the first well of each row to achieve the highest desired concentration.
  • Perform a two-fold serial dilution by transferring a fixed volume (e.g., 100 µL) of the solution from the first well to the second, and so on, discarding the final transfer from the last well.

4. Inoculation and Incubation:

  • Add a fixed volume (e.g., 100 µL) of the prepared inoculum to each well, resulting in a final volume of 200 µL per well.
  • Include a positive control (medium with inoculum, no antimicrobial) and a negative control (medium only).
  • Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Visualization of Experimental Workflow and Mechanisms of Action

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Microorganism Inoculum E Inoculate Wells with Microorganism A->E B Prepare Antimicrobial Stock Solution D Perform Serial Dilution of Antimicrobial B->D C Prepare 96-Well Plate with Growth Medium C->D D->E F Incubate Plate E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC G->H

Caption: Workflow for MIC determination using broth microdilution.

Proposed Antimicrobial Mechanism of Action: this compound

Benzoic_Acid_Mechanism cluster_cell Microbial Cell CellMembrane Cell Membrane Cytoplasm Cytoplasm (Normal pH) CellMembrane->Cytoplasm Acidification Cytoplasmic Acidification Cytoplasm->Acidification Dissociation (H+ release) Inhibition Inhibition of Metabolic Enzymes Acidification->Inhibition Disruption Membrane Potential Disruption BenzoicAcid This compound (Undissociated) BenzoicAcid->CellMembrane Penetration BenzoicAcid->Disruption

Caption: Proposed mechanism of this compound.

Proposed Antimicrobial Mechanism of Action: Parabens

Paraben_Mechanism cluster_cell Microbial Cell CellMembrane Cell Membrane Disruption Disruption of Membrane Function CellMembrane->Disruption Transport Membrane Transport Proteins Transport->Disruption DNA_RNA DNA/RNA Synthesis Inhibition_Synth Inhibition of Synthesis DNA_RNA->Inhibition_Synth Enzymes Essential Enzymes (e.g., ATPase) Inhibition_Enz Inhibition of Enzymes Enzymes->Inhibition_Enz Parabens Parabens Parabens->CellMembrane Parabens->Transport Parabens->DNA_RNA Parabens->Enzymes

Caption: Proposed mechanisms of action for Parabens.

Discussion and Conclusion

Based on the available data, parabens demonstrate a broad antimicrobial spectrum, with well-documented efficacy against a variety of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. The antimicrobial potency of parabens is directly related to the length of their alkyl chain.

This compound has shown promise as an antifungal agent, particularly against certain plant pathogens. Its mechanism of action, similar to other benzoic acid derivatives, is likely due to the disruption of intracellular pH and membrane function.[2] However, a comprehensive evaluation of its antimicrobial spectrum against a wide range of clinically and industrially relevant microorganisms is not as readily available in the scientific literature.

For researchers and drug development professionals, the choice between this compound and parabens will depend on the specific application, target microorganisms, and desired formulation characteristics. While parabens have a long history of use and a well-documented broad spectrum of activity, this compound may offer an alternative, particularly in applications where its specific antifungal properties are advantageous. Further research is warranted to fully elucidate the antimicrobial spectrum of this compound and to enable a more direct and comprehensive comparison with established preservatives like parabens.

References

Performance Under Pressure: A Comparative Analysis of 4-Isopropylbenzoic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel materials with superior performance is perpetual. In the realm of Metal-Organic Frameworks (MOFs), the choice of organic linker is a critical determinant of the final material's properties and efficacy in applications ranging from gas storage and catalysis to targeted drug delivery. This guide provides a comparative analysis of the performance of MOFs based on 4-Isopropylbenzoic acid against other prominent MOF platforms. While direct, comprehensive comparative studies on this compound-based MOFs are limited in the currently available literature, we can infer potential performance characteristics by examining MOFs synthesized from structurally similar benzoic acid derivatives and compare them to well-established MOFs.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The modularity of their synthesis allows for fine-tuning of their chemical and physical properties, such as pore size, surface area, and functionality, by judicious selection of the metallic nodes and organic linkers. The this compound linker, with its bulky, hydrophobic isopropyl group, is anticipated to influence the resulting MOF's structural dynamics, guest-host interactions, and overall performance in various applications.

Performance in Gas Storage and Separation

A key aspect to consider is the "breathing" effect observed in some flexible MOFs, where the framework undergoes structural changes upon gas adsorption. The isopropyl group in this compound could potentially promote such flexibility, leading to interesting gas sorption behaviors.

For comparison, well-characterized MOFs like ZIF-8 and UiO-66 are benchmarks in the field of gas storage.

MOFMetal NodeOrganic LinkerBET Surface Area (m²/g)CO₂ Uptake (mmol/g)H₂ Uptake (wt%)Methane Uptake (cm³/cm³)
Hypothetical this compound MOF Zn or ZrThis compoundData not availableData not availableData not availableData not available
ZIF-8 Zn2-Methylimidazole~1300 - 1800~1.3 (298 K, 1 bar)~1.3 (77 K, 1 bar)~140 (298 K, 35 bar)
UiO-66 ZrTerephthalic acid~1200 - 1600~2.5 (298 K, 1 bar)~1.8 (77 K, 1 bar)~130 (298 K, 35 bar)

Catalytic Performance

The catalytic activity of MOFs can be attributed to the presence of open metal sites, functional groups on the organic linkers, or encapsulated catalytic species. The electron-donating nature of the isopropyl group in this compound could potentially modulate the electronic properties of the metal centers, thereby influencing their catalytic activity.

For instance, in reactions such as oxidations or reductions, the electronic environment of the active site is crucial. Compared to MOFs with electron-withdrawing groups, a this compound-based MOF might exhibit different catalytic selectivity and efficiency.

MOFMetal NodeOrganic LinkerReactionConversion (%)Selectivity (%)
Hypothetical this compound MOF Cu or CoThis compoundData not availableData not availableData not available
HKUST-1 (Cu-BTC) CuBenzene-1,3,5-tricarboxylic acidCycloaddition of CO₂ to epoxides>90>95
MIL-101(Cr) CrTerephthalic acidOxidation of alcohols>95>99

Drug Delivery Applications

In the realm of drug delivery, the porosity, biocompatibility, and drug-carrier interactions are key. The hydrophobic isopropyl groups in a this compound-based MOF could enhance the loading of hydrophobic drug molecules through favorable host-guest interactions. The release kinetics could also be influenced by the linker's properties.

For comparison, MOFs like ZIF-8 and UiO-66 have been extensively studied for their drug delivery capabilities, often demonstrating high loading capacities and pH-responsive release profiles.

MOFMetal NodeOrganic LinkerDrugLoading Capacity (wt%)Release Profile
Hypothetical this compound MOF Zn or FeThis compoundData not availableData not availableData not available
ZIF-8 Zn2-MethylimidazoleDoxorubicin~20pH-responsive
UiO-66-NH₂ Zr2-Aminoterephthalic acidIbuprofen~30Sustained release

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of MOFs. Below are generalized procedures for MOF synthesis and characterization, which would be adapted for a this compound-based system.

General Solvothermal Synthesis of a Benzoic Acid-Based MOF

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mix Mix & Sonicate Metal_Salt->Mix Organic_Linker This compound Organic_Linker->Mix Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mix Autoclave Heat in Autoclave (e.g., 120°C, 24h) Mix->Autoclave Cool Cool to RT Autoclave->Cool Wash_DMF Wash with DMF Cool->Wash_DMF Wash_Solvent Solvent Exchange (e.g., Chloroform) Wash_DMF->Wash_Solvent Activate Activate under Vacuum Wash_Solvent->Activate PXRD PXRD Activate->PXRD TGA TGA Activate->TGA BET BET Surface Area Analysis Activate->BET FTIR FT-IR Spectroscopy Activate->FTIR

Fig. 1: General workflow for the synthesis and characterization of a MOF.
  • Synthesis: A metal salt (e.g., zinc nitrate hexahydrate) and this compound are dissolved in a solvent system, typically a mixture of N,N-dimethylformamide (DMF) and ethanol. The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Purification: After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation. The powder is washed several times with fresh DMF to remove unreacted starting materials.

  • Activation: To remove the solvent molecules occluded within the pores, the purified MOF is typically activated by solvent exchange with a more volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum.

  • Characterization: The structure, porosity, and thermal stability of the synthesized MOF are confirmed using techniques such as Powder X-ray Diffraction (PXRD), Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution, Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Gas Adsorption Measurement

Gas adsorption isotherms are measured using a volumetric gas adsorption analyzer. The activated MOF sample is placed in a sample tube and further degassed under vacuum at an elevated temperature. The desired gas (e.g., CO₂, H₂, CH₄) is then introduced into the sample tube at a controlled pressure and temperature (e.g., 273 K or 298 K for CO₂ and CH₄, 77 K for H₂ and N₂). The amount of gas adsorbed is calculated based on the pressure change in the manifold.

Catalytic Activity Testing

The catalytic performance of a MOF is typically evaluated in a batch reactor. The MOF catalyst is added to a solution of the reactant(s) in a suitable solvent. The reaction mixture is then stirred at a specific temperature for a set duration. The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the selectivity towards products.

Drug Loading and Release Studies

drug_delivery_workflow cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MOF Incubate Incubate & Stir Activated_MOF->Incubate Drug_Solution Drug Solution Drug_Solution->Incubate Separate Centrifuge & Wash Incubate->Separate Dry Dry Separate->Dry Drug_Loaded_MOF Drug-Loaded MOF Dry->Drug_Loaded_MOF Incubate_Release Incubate at 37°C Drug_Loaded_MOF->Incubate_Release PBS Phosphate-Buffered Saline (PBS) PBS->Incubate_Release Sample Collect Aliquots Incubate_Release->Sample Analyze UV-Vis Spectroscopy Sample->Analyze

Fig. 2: Workflow for drug loading and in vitro release studies using MOFs.
  • Loading: The activated MOF is suspended in a solution of the desired drug in a suitable solvent. The suspension is stirred for an extended period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores. The drug-loaded MOF is then collected by centrifugation, washed to remove any surface-adsorbed drug, and dried. The amount of loaded drug is quantified by techniques such as UV-Vis spectroscopy, by measuring the difference in drug concentration in the supernatant before and after loading.

  • Release: The in vitro drug release is studied by suspending the drug-loaded MOF in a release medium, typically a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4, maintained at 37 °C. At specific time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is determined using UV-Vis spectroscopy.

Concluding Remarks

While the direct experimental data for the performance of this compound-based MOFs remains to be extensively explored and reported, the principles of MOF design and the influence of linker functionalization provide a strong basis for predicting their potential. The presence of the isopropyl group is likely to impart unique properties related to framework flexibility, hydrophobicity, and electronic modulation, which could be advantageous in specific applications. Further research dedicated to the synthesis and comprehensive performance evaluation of these specific MOFs is necessary to fully elucidate their capabilities and position them within the vast landscape of metal-organic frameworks. The comparative data and experimental frameworks provided herein offer a valuable starting point for researchers and scientists in this exciting field.

A Spectroscopic Comparison of 4-Isopropylbenzoic Acid and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 4-Isopropylbenzoic acid with its common precursors, cumene and 4-isopropylacetophenone. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and characterization of these compounds. This document summarizes key spectroscopic data, outlines experimental protocols for synthesis and analysis, and visually represents the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the final product's quality control.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
Cumene 3080-3030, 2975-2845, 1470-1370, 770-690[1]C-H (aromatic), C-H (aliphatic), C-H (alkyl), Monosubstituted benzene
4-Isopropylacetophenone ~1680, 2960-2870, 1605, 830C=O (ketone), C-H (aliphatic), C=C (aromatic), p-disubstituted benzene
This compound 3300-2500 (broad), ~1700, 2960-2870, 1610, 840O-H (carboxylic acid), C=O (carboxylic acid), C-H (aliphatic), C=C (aromatic), p-disubstituted benzene

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, TMS)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Cumene 7.39-7.02, 2.87, 1.24[2]m, septet, d5H, 1H, 6HAr-H, CH(CH₃)₂, CH(CH ₃)₂
4-Isopropylacetophenone 7.90, 7.30, 3.00, 2.55, 1.25d, d, septet, s, d2H, 2H, 1H, 3H, 6HAr-H (ortho to C=O), Ar-H (ortho to isopropyl), CH (CH₃)₂, COCH₃, CH(C H₃)₂
This compound ~11-12, 8.05, 7.32, 2.97, 1.28[3]br s, d, d, septet, d1H, 2H, 2H, 1H, 6HCOOH, Ar-H (ortho to COOH), Ar-H (ortho to isopropyl), CH (CH₃)₂, CH(C H₃)₂

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
Cumene 149.1, 128.5, 126.7, 125.9, 34.0, 24.1[4]Ar-C (ipso), Ar-CH, Ar-CH, Ar-CH, C H(CH₃)₂, CH(C H₃)₂
4-Isopropylacetophenone 197.8, 154.5, 136.0, 128.5, 126.5, 34.2, 26.5, 23.8C=O, Ar-C (ipso, acetyl), Ar-C (ipso, isopropyl), Ar-CH, Ar-CH, C H(CH₃)₂, C OCH₃, CH(C H₃)₂
This compound 172.6, 155.4, 130.5, 127.2, 126.7, 34.4, 23.7[3]COOH, Ar-C (ipso, isopropyl), Ar-CH, Ar-C (ipso, COOH), Ar-CH, C H(CH₃)₂, CH(C H₃)₂

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Cumene 120[5]105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)[6]
4-Isopropylacetophenone 162147 ([M-CH₃]⁺), 119 ([M-COCH₃]⁺), 91, 43
This compound 164149 ([M-CH₃]⁺), 119 ([M-COOH]⁺), 91

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from cumene and for the spectroscopic characterization of the compounds.

Synthesis of this compound

1. Friedel-Crafts Acylation of Cumene to 4-Isopropylacetophenone

This reaction introduces an acetyl group onto the cumene ring, forming 4-isopropylacetophenone, a key intermediate.

  • Materials: Cumene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a fume hood, a flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous aluminum chloride and dry dichloromethane.

    • The suspension is cooled in an ice bath.

    • A solution of acetyl chloride in dry dichloromethane is added dropwise to the stirred suspension.

    • Cumene is then added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the mixture is stirred at room temperature for a specified time to complete the reaction.

    • The reaction mixture is then carefully poured onto crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-isopropylacetophenone.

    • The crude product can be purified by vacuum distillation.

2. Oxidation of 4-Isopropylacetophenone to this compound (Haloform Reaction)

This step converts the methyl ketone group of 4-isopropylacetophenone into a carboxylic acid.

  • Materials: 4-Isopropylacetophenone, sodium hypochlorite solution (bleach), sodium hydroxide (NaOH), sodium bisulfite, hydrochloric acid (HCl), ethanol or water.

  • Procedure:

    • 4-Isopropylacetophenone is dissolved in a suitable solvent like dioxane or ethanol in a flask equipped with a stirrer.

    • An aqueous solution of sodium hypochlorite is added dropwise to the stirred solution, maintaining the temperature with a cooling bath. An excess of sodium hypochlorite is used.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Excess sodium hypochlorite is quenched by the addition of a sodium bisulfite solution.

    • The mixture is acidified with concentrated hydrochloric acid, which precipitates the this compound.

    • The solid product is collected by vacuum filtration and washed with cold water.

    • The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 300 or 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent in an NMR tube.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

3. Mass Spectrometry (MS)

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • GC Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

  • Oven Program: A temperature gradient is programmed to separate the components of the mixture, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Data Acquisition: The mass spectrum is recorded over a specific mass-to-charge (m/z) range.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic route from cumene to this compound and a general workflow for the synthesis and analysis process.

Synthesis_Pathway Cumene Cumene Intermediate 4-Isopropylacetophenone Cumene->Intermediate 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Product This compound Intermediate->Product 2. Oxidation (e.g., Haloform Reaction)

Caption: Synthetic pathway for this compound from cumene.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start: Cumene Step1 Friedel-Crafts Acylation Start->Step1 Step2 Oxidation Step1->Step2 Purification Recrystallization Step2->Purification FinalProduct Pure this compound Purification->FinalProduct IR IR Spectroscopy FinalProduct->IR NMR NMR Spectroscopy (¹H and ¹³C) FinalProduct->NMR MS Mass Spectrometry (GC-MS) FinalProduct->MS

References

Safety Operating Guide

Proper Disposal of 4-Isopropylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 4-Isopropylbenzoic Acid (also known as Cumic Acid) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance.

This compound is a white crystalline solid that is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Proper disposal is crucial to mitigate these risks and prevent environmental contamination. The primary method for disposal of significant quantities is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged directly into sewer systems or allowed to contaminate water sources.[1]

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards and the necessary safety precautions. The following table summarizes the recommended Personal Protective Equipment (PPE) and immediate actions in case of exposure.

Protection Type Equipment/Procedure Purpose
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles.[1]To prevent eye contact which can cause serious irritation.[1][2][3]
Skin Protection Chemical-impermeable gloves and appropriate protective clothing.[1][2]To prevent skin contact which can cause irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[1][2]To prevent inhalation which may cause respiratory tract irritation.[1][2][3]
In Case of Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[2]To mitigate skin irritation.[2]
In Case of Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2]To flush out the irritant and prevent serious eye damage.
In Case of Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]To alleviate respiratory irritation.
In Case of Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.To dilute the substance and avoid further damage.

Operational Disposal Plan

The appropriate disposal method for this compound depends on the quantity and the specific regulations of your institution and locality. All chemical waste generators are responsible for correctly classifying their waste.[2]

For Spills and Small Quantities:

In the event of a small spill, avoid generating dust.[1] Moisten the spilled material or use a HEPA-filter vacuum for cleanup.[4] The collected material should be placed into a suitable, sealed, and properly labeled container for disposal.[1][2]

For Bulk Quantities:

Larger quantities of this compound must be disposed of as hazardous waste.[4] This typically involves sending the material to an approved waste disposal plant.[3]

Contaminated Packaging:

Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations. Combustible packaging materials may be incinerated.

Experimental Protocol: Neutralization of Small-Scale Laboratory Waste

For small quantities of this compound waste in a laboratory setting, neutralization to a salt may be a viable pre-treatment step before disposal, subject to institutional and local regulations. This protocol is based on the general procedure for benzoic acid and should be adapted and validated for this compound.

Objective: To neutralize acidic waste of this compound for safer handling and potential disposal.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Wear all required PPE.

  • Dilution: If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol). If it is already in a non-aqueous solvent, this step may not be necessary. For aqueous solutions, ensure the concentration is manageable.

  • Neutralization: Slowly add the sodium hydroxide solution to the this compound waste while stirring continuously. The reaction is exothermic, so control the rate of addition to prevent excessive heat generation.

  • pH Monitoring: Periodically check the pH of the solution using a pH indicator strip or a pH meter. Continue adding the base until the pH is neutral (approximately pH 7).

  • Disposal of Neutralized Solution: The resulting solution of sodium 4-isopropylbenzoate is less hazardous. However, its disposal method is still subject to local regulations. Do not assume it can be poured down the drain without verification from your institution's Environmental Health and Safety (EHS) office. Some regulations may have specific limits on the concentration of organic salts that can be sewered.

  • Final Waste Collection: If sewer disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound.

Caption: Decision workflow for this compound disposal.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific safety protocols of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.

References

Comprehensive Safety and Handling Guide for 4-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Isopropylbenzoic Acid, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white, odorless powder that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Proper selection and use of PPE are the first line of defense against exposure.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2][4]. A face shield should be worn in addition to goggles when there is a splash hazard[5][6].To protect against dust particles and potential splashes that can cause serious eye irritation[1][2].
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)[7]. A lab coat or chemical-resistant apron and closed-toe shoes are mandatory. For larger quantities, impervious clothing is advised.To prevent skin contact which can cause irritation[2]. Contaminated clothing must be removed and washed before reuse[1].
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask is recommended for low-level exposure[8]. If exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used in accordance with an established respiratory protection program (e.g., OSHA 29 CFR 1910.134)[2].To prevent inhalation of dust particles which may cause respiratory tract irritation[2][3].

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, minimizes risks and ensures regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize dust accumulation and inhalation[2][3][4].

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[2].

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE :

    • Put on all required PPE as specified in Table 1 before opening the container.

  • Chemical Handling :

    • Avoid the formation of dust during handling[1][2][4].

    • Carefully weigh and transfer the powder, keeping the container opening away from your breathing zone.

    • Keep the container tightly closed when not in use[1][2][3].

    • Avoid contact with skin, eyes, and clothing[1][2][4].

    • Do not eat, drink, or smoke in the work area[3].

  • Storage :

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[1][2].

    • Keep containers tightly sealed to prevent contamination and exposure.

Accidental Release and First Aid

Prompt and correct response to an accidental release or exposure is critical.

Table 2: Emergency and First Aid Procedures

SituationProcedure
Eye Contact Immediately rinse eyes and under the eyelids with plenty of water for at least 15 minutes. Seek immediate medical attention[1][2].
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. Remove and launder contaminated clothing before reuse[1][2].
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms occur[1][2].
Ingestion Clean the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms occur[1][2].
Small Spill For small spills, ensure the area is well-ventilated and wear appropriate PPE. Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust[1][2][4].
Disposal Plan
  • All waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper), must be disposed of as hazardous waste.

  • Place waste in a clearly labeled, sealed container.

  • Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations[1][2]. Do not empty into drains[2][3].

Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound, from initial receipt to final disposal, emphasizing key safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Receive and Log Chemical B Review Safety Data Sheet (SDS) A->B C Verify Engineering Controls (Fume Hood, Eyewash Station) B->C D Don Appropriate PPE C->D E Weighing and Transfer (Minimize Dust) D->E F Perform Experimental Protocol E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Decontaminate Work Area F->H I Segregate Hazardous Waste H->I J Dispose of Waste via Approved Channels I->J K Doff PPE and Wash Hands J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.